molecular formula C5H5F2N3 B2557276 6-(Difluoromethyl)pyridazin-3-amine CAS No. 1706450-11-4

6-(Difluoromethyl)pyridazin-3-amine

Cat. No.: B2557276
CAS No.: 1706450-11-4
M. Wt: 145.113
InChI Key: XWGGCBNZTTZQLL-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)pyridazin-3-amine (CAS 1706450-11-4) is a high-purity pyridazine derivative of significant interest in medicinal and agrochemical research. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex nitrogen-containing heterocycles. The pyridazine core is a privileged scaffold in drug discovery, with its derivatives demonstrating a wide range of biological activities . Its specific research value lies in its application as a key synthetic intermediate for developing potential pharmaceuticals. Analogs featuring the pyridazin-3-amine structure are present in investigational compounds, such as D2 dopamine receptor antagonists studied for the treatment of central nervous system disorders . The difluoromethyl group can influence the molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable modification for optimizing the pharmacokinetic profiles of lead compounds. Supplied with a typical purity of 98% , this reagent is characterized by its Canonical SMILES: NC1=CC=C(C(F)F)N=N1 and a molecular weight of 145.11 g/mol . Handling and Safety: This compound requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers are advised to wear appropriate personal protective equipment and use only in a well-ventilated area . Disclaimer: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-(difluoromethyl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3/c6-5(7)3-1-2-4(8)10-9-3/h1-2,5H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGGCBNZTTZQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Identification of Potential Therapeutic Targets for 6-(Difluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of several approved drugs and a multitude of clinical candidates.[1][2] Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an ideal anchor for interacting with a wide array of biological targets.[3][4] This guide focuses on a specific, under-explored derivative, 6-(Difluoromethyl)pyridazin-3-amine . The presence of the 3-amino group is particularly noteworthy, as this moiety is a key feature in several successful pyridazine-based drugs, including the TYK2 inhibitor Deucravacitinib and the GnRH receptor antagonist Relugolix.[3] The difluoromethyl group at the 6-position may offer advantages in metabolic stability and lipophilicity, potentially enhancing its drug-like properties. This document provides a comprehensive, structured approach for researchers to identify and validate potential therapeutic targets for this promising compound, moving from computational prediction to rigorous experimental confirmation.

Strategic Framework for Target Identification

For a novel or sparsely characterized compound like this compound, a multi-pronged target identification strategy is essential. This approach combines computational "target fishing" methods with knowledge-based analysis derived from structurally similar, biologically active pyridazine analogs. This dual strategy maximizes the probability of identifying high-value targets while minimizing resource expenditure in early-stage discovery.

In Silico Target Prediction: A First-Pass Analysis

The initial step involves leveraging computational tools to predict potential protein targets based on the principle of chemical similarity—that structurally similar molecules often share biological targets. This process, often called "target fishing" or "ligand profiling," uses chemogenomic databases that link chemical structures to known bioactivities.[5]

Recommended Tools:

  • SwissTargetPrediction: A widely used web server that predicts targets by combining 2D and 3D similarity measures against a library of known active compounds.[6][7]

  • ChEMBL: A large, manually curated database of bioactive molecules that can be mined to find targets of compounds structurally related to the query molecule.[5]

  • TargetHunter & DRUDIT: Other specialized tools that use various algorithms and databases to predict small molecule-target interactions.[5][8]

The workflow below outlines the computational approach.

cluster_0 In Silico Target Identification Workflow mol Input Structure (this compound) sim Similarity Search (2D/3D Fingerprints) mol->sim SMILES/MOL file db Chemogenomic Databases (e.g., ChEMBL, SwissTargetPrediction) db->sim Reference Ligands pred Generate Predicted Target List sim->pred rank Rank Targets by Probability & Known Pyridazine Activity pred->rank out Prioritized List of Potential Targets rank->out

Caption: Workflow for computational target prediction.

High-Probability Target Classes Based on the Pyridazine Scaffold

Analysis of the extensive literature on pyridazine derivatives reveals several key protein families and pathways that are frequently modulated by this scaffold. These represent the most logical starting points for experimental investigation.

Protein Kinases

Protein kinases are one of the most successfully drugged target classes, and pyridazine derivatives have demonstrated potent inhibitory activity against numerous kinases involved in oncology and inflammation.[2][9][10]

  • Rationale: The 3-aminopyridazine core can act as a "hinge-binder," a common motif in kinase inhibitors that forms critical hydrogen bonds with the kinase's ATP-binding pocket. The adjacent nitrogen atoms of the pyridazine ring can accept hydrogen bonds, further anchoring the molecule.[3]

  • Potential Targets:

    • Tyrosine Kinase 2 (TYK2): A member of the JAK family, TYK2 is a validated target for autoimmune diseases. The approved drug Deucravacitinib is a 3-aminopyridazine derivative.[3]

    • Cyclin-Dependent Kinase 2 (CDK2): Critical for cell cycle progression, CDK2 is a target in oncology. Certain 3,6-disubstituted pyridazines have shown potent anti-proliferative activity suggested to be mediated through CDK2 inhibition.[11]

    • c-Jun N-terminal Kinase 1 (JNK1): A key mediator in inflammatory and stress-response pathways, JNK1 is a target for both cancer and inflammatory diseases. Novel pyridazine derivatives have been designed as potent JNK1 inhibitors.[12]

    • VEGFR-2: A receptor tyrosine kinase essential for angiogenesis (the formation of new blood vessels), which is crucial for tumor growth. Inhibition of VEGFR-2 is a major anticancer strategy, and pyridazin-3-amine analogs have been identified as inhibitors.[1]

cluster_1 JNK1 Signaling Pathway stress Cellular Stress (UV, Cytokines) jnkk MKK4/7 stress->jnkk Activates jnk JNK1 jnkk->jnk Phosphorylates cjun c-Jun jnk->cjun Phosphorylates ap1 AP-1 Complex cjun->ap1 Forms gene Gene Expression (Inflammation, Apoptosis) ap1->gene mol 6-(Difluoromethyl) pyridazin-3-amine mol->jnk Potential Inhibition

Caption: Potential inhibition of the JNK1 signaling cascade.

Inflammatory Pathway Modulators

Chronic inflammation is a driver of numerous diseases. Pyridazine and pyridazinone scaffolds have been shown to effectively regulate key inflammatory pathways.[13]

  • Rationale: The planar, aromatic nature of the pyridazine ring allows it to participate in π-π stacking interactions within enzyme active sites, while its hydrogen-bonding capabilities facilitate specific recognition.

  • Potential Targets:

    • Tumor Necrosis Factor-alpha (TNF-α): Pyridazinone derivatives have been shown to reduce the release of this pro-inflammatory cytokine.[13]

    • Interleukin-6 (IL-6): Compounds containing the pyridazine scaffold can disrupt IL-6 signaling, a pathway implicated in autoimmune diseases and some cancers.[13]

    • Cyclooxygenase (COX) Enzymes: Some pyridazinone analogs act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes.[14]

Emerging and Other Target Classes

The versatility of the pyridazine scaffold extends to other important target families.

  • Stimulator of Interferon Genes (STING): Recently, 3-(fluoro-imidazolyl)pyridazine derivatives were discovered as potent STING agonists, activating the innate immune system for cancer immunotherapy.[15] This represents a novel and highly promising therapeutic area.

  • G-Protein Coupled Receptors (GPCRs): The approved drug Relugolix is a pyridazine-containing antagonist of the gonadotropin-releasing hormone (GnRH) receptor, demonstrating the scaffold's utility for targeting GPCRs.[3]

  • Monoamine Oxidase (MAO): The withdrawn antidepressant Minaprine was a 3-aminopyridazine derivative that inhibited MAO, indicating potential for targeting enzymes involved in neurotransmitter metabolism.[3]

  • Phosphodiesterases (PDEs): Certain pyridopyridazinones are potent and selective inhibitors of PDE-IV, a target for asthma and inflammation.[10]

Experimental Target Validation: From Binding to Cellular Function

Once a prioritized list of potential targets is generated, a systematic, multi-tiered experimental validation process is required.[16] This process aims to confirm a direct, causal link between the compound and the target, and to demonstrate a disease-relevant biological effect.[17][18]

cluster_2 Experimental Target Validation Workflow cluster_biophys Tier 1: Target Engagement cluster_biochem Tier 2: Biochemical Function cluster_cell Tier 3: Cellular Activity start Hypothesized Target (from In Silico / Literature) biophys Biophysical Assays (DSF, SPR, ITC) 'Does it bind?' start->biophys biochem Biochemical Assays (e.g., Kinase/Enzyme Activity) 'Does binding have an effect?' biophys->biochem Binding Confirmed cell Cell-Based Assays (Target Modulation, Phenotype) 'Is it active in a cell?' biochem->cell Functional Activity Confirmed validated Validated Target cell->validated Cellular Efficacy Confirmed

Caption: A tiered approach to experimental target validation.

Quantitative Data from Related Pyridazine Analogs

To provide context for expected potency, the following tables summarize biological data for various pyridazine derivatives from published literature.

Table 1: Comparative Kinase Inhibitory Activity of Pyridazine Derivatives

Compound/Derivative Class Target Kinase(s) IC₅₀ (nM) Reference
3,6-disubstituted pyridazine CDK2 430 [11]
3-allylthio-6-aminopyridazine Various Kinases 1,100 - 8,900 [2]
Pyridazin-3-amine analog VEGFR-2 150 [1]

| Pyridopyridazinone | p38 Kinase | < 100 |[9][10] |

Table 2: Comparative Anticancer Activity (GI₅₀ µM) of Pyridazine Derivatives

Compound/Derivative Class Leukemia (CCRF-CEM) Non-Small Cell Lung (HOP-92) Colon (HCT-116) Reference
6-Aryl-pyridazinone (2h) 0.45 0.52 1.21 [2]
Fused Pyridazine (4a) - - 11.90 [19]
3,6-disubstituted pyridazine (9e) 1.41 (K-562) 1.95 (NCI-H460) 1.35 (HCT-116) [12]
5-(trifluoromethyl)pyridazine (11m) - - - [11]

Note: The referenced study for compound 11m reported potent activity against breast cancer cell lines T-47D (IC₅₀ = 0.43 µM) and MDA-MB-231 (IC₅₀ = 0.99 µM).[11]

Key Experimental Protocols

The following section provides standardized, step-by-step protocols for key validation experiments.

Protocol: Differential Scanning Fluorimetry (DSF) for Target Engagement

Objective: To confirm direct binding of this compound to a purified target protein by measuring the shift in protein melting temperature (Tm).

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare the purified target protein at a final concentration of 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange).

  • Reaction Setup (per well of a 96-well qPCR plate):

    • Add 22.5 µL of the protein solution.

    • Add 0.5 µL of the test compound solution (final concentration 20 µM; final DMSO 2%). For the control, add 0.5 µL of DMSO.

    • Add 2.0 µL of the dye, diluted 1:250 in buffer (final concentration 20x).

    • Seal the plate, vortex gently, and centrifuge briefly.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.

    • A significant positive shift (ΔTm > 2 °C) in the presence of the compound compared to the DMSO control indicates stabilizing binding.

Protocol: ADP-Glo™ Kinase Assay for Biochemical Inhibition

Objective: To quantify the inhibitory effect of the compound on the enzymatic activity of a target kinase.

Methodology:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (containing the target kinase and its specific substrate in reaction buffer).

    • Add 2.5 µL of the test compound serially diluted in buffer (or DMSO control).

    • Add 2.5 µL of a 2x ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Analysis:

    • The luminescence signal is directly proportional to kinase activity.

    • Normalize the data to controls (0% inhibition = DMSO; 100% inhibition = no enzyme).

    • Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol: Western Blot for Cellular Target Modulation

Objective: To determine if the compound modulates the target's activity within a cellular context by measuring the phosphorylation status of a downstream substrate.

Methodology:

  • Cell Treatment:

    • Plate relevant cells (e.g., a cancer cell line known to depend on the target pathway) and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound (and a DMSO control) for a specified time (e.g., 2 hours).

    • If the pathway requires stimulation, add the appropriate agonist (e.g., a cytokine) for the final 15-30 minutes of incubation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample and load onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Image the resulting chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • A dose-dependent decrease in the phosphorylated protein signal indicates target inhibition in cells.

Conclusion and Future Directions

The this compound scaffold holds significant therapeutic promise due to its structural relationship to a class of compounds with proven clinical and pharmacological relevance. The strategic framework outlined in this guide—initiating with broad in silico screening and progressing through a rigorous cascade of biophysical, biochemical, and cell-based validation assays—provides a clear and efficient path to identifying and confirming its molecular targets. High-probability target families include protein kinases (TYK2, CDK2, JNK1), inflammatory mediators (TNF-α, IL-6), and potentially novel targets like STING. Successful validation of a primary target will unlock subsequent stages of drug development, including structure-activity relationship (SAR) studies for lead optimization, pharmacokinetic profiling, and eventual in vivo efficacy studies in relevant disease models.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Drug Target Identification Methods. (n.d.). MtoZ Biolabs. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Target Identification and Validation in Drug Discovery. (2025). Chemspace. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

  • Molecular Target Validation in preclinical drug discovery. (2014). Drug Target Review. [Link]

  • SwissTargetPrediction. (n.d.). SIB Swiss Institute of Bioinformatics | Expasy. [Link]

  • Lauria, A., et al. (2019). DRUDIT: web-based DRUgs DIscovery Tools to design small molecules as modulators of biological targets. Bioinformatics, 36(9), 2893-2895. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2024). Bentham Science. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). ResearchGate. [Link]

  • SwissTargetPrediction. (n.d.). bio.tools. [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Scirp.org. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. [Link]

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. (2025). ACS Publications. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). National Center for Biotechnology Information. [Link]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1693-1707. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2024). ACS Omega. [Link]

  • Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Structural Elucidation and Analytical Characterization of 6-(Difluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the analytical characterization of 6-(Difluoromethyl)pyridazin-3-amine (CAS: 1242337-37-2), a critical intermediate in the synthesis of bioactive pyridazine derivatives.

The 6-difluoromethyl (


) moiety is of high interest in medicinal chemistry as a "lipophilic hydrogen bond donor." Unlike the trifluoromethyl (

) group, which is purely lipophilic and electron-withdrawing, the

group can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially improving metabolic stability while maintaining hydrogen bonding capability with target proteins.

Characterizing this molecule presents specific spectroscopic challenges, particularly the strong heteronuclear coupling (


 and 

) that complicates spectral interpretation. This guide provides the diagnostic logic required to validate the structure with high confidence.

Mass Spectrometry (LC-MS/MS) Data[1]

Ionization & Detection Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).[1]

  • ** Rationale:** The pyridazine ring nitrogens and the exocyclic amine provide basic sites suitable for protonation (

    
    ).
    
  • Solvent System: 0.1% Formic Acid in Water/Acetonitrile (promotes ionization).

Diagnostic Ions
Ion Typem/z (Theoretical)Description
Parent Ion

146.05 Protonated molecular ion (Base Peak).
Fragment 1

126.04 Characteristic neutral loss of Hydrogen Fluoride (20 Da).
Fragment 2

118.05 Loss of dinitrogen (diazine ring collapse).
Fragment 3 $[C_4H_4N]^+ 66.03 Pyrrole-like cation following ring contraction.
Fragmentation Logic (Mechanism)

The presence of the


 group typically directs fragmentation via the loss of HF, a pathway distinct from the 

analogues (which often lose

carbenes).

MS_Fragmentation Parent Parent Ion [M+H]+ = 146.05 LossHF Loss of HF (-20 Da) m/z = 126.04 Parent->LossHF Primary Pathway RingOpen Ring Cleavage (-N2) m/z = 118.05 Parent->RingOpen Retro-Diels-Alder Final Terminal Fragment [C4H4N]+ LossHF->Final Degradation

Figure 1: Proposed ESI+ fragmentation pathway emphasizing the diagnostic loss of HF.

NMR Spectroscopy Data

1H NMR (Proton NMR)

Solvent: DMSO-


 (Recommended to observe exchangeable 

and prevent solvent overlap with the

triplet).

The spectrum is defined by three distinct regions. The most critical diagnostic feature is the geminal coupling of the proton on the difluoromethyl group.

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment

6.40 – 6.60Broad Singlet-Exchangeable amine protons (2H).
H-4 6.85 – 6.95Doublet (d)

Ring proton ortho to amine (shielded).
CF

H
6.70 – 7.10 Triplet (t)

Diagnostic

proton.
H-5 7.45 – 7.55Doublet (d)

Ring proton ortho to

(deshielded).

Expert Insight: The


 proton appears as a triplet due to coupling with two equivalent fluorine atoms. The coupling constant (

) is massive (~55 Hz). On lower-field instruments (300 MHz), this triplet is so wide it may be mistaken for two separate peaks or background noise if not carefully integrated.
19F NMR (Fluorine NMR)

Reference:


 (0 ppm) or internal standard.[2]
Shift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
-114.0 to -118.0 Doublet (d)

Coupled to the single geminal proton.

Note: If proton-decoupled (


), this signal collapses to a singlet.
13C NMR (Carbon NMR)

The carbon spectrum is complex due to C-F splitting.

CarbonShift (

ppm)
Splitting PatternCoupling (

Hz)
C-3 ~160.5Singlet (s)-
C-6 ~148.0Triplet (t)

C-5 ~126.0Triplet (t)

C-4 ~112.0Singlet (s)-

H
~110.0 - 115.0 Triplet (t)

Experimental Protocols

NMR Sample Preparation (Self-Validating)

To ensure the


 triplet is distinguishable from the aromatic protons:
  • Mass: Weigh 5-10 mg of the amine.

  • Solvent: Dissolve in 0.6 mL DMSO-

    
    . (Avoid 
    
    
    
    if the amine is a salt, as solubility will be poor).
  • Shimming: Automated gradient shimming is usually sufficient, but manual shimming of

    
     and 
    
    
    
    is required if the
    
    
    multiplet shows distortion.
  • Parameter Set:

    • Acquire

      
       (standard).[3]
      
    • Acquire

      
       (Fluorine decoupled proton scan). Validation Step:  If the triplet at ~7.0 ppm collapses to a singlet upon F-decoupling, the presence of 
      
      
      
      is confirmed.
Analytical Workflow Diagram

The following workflow ensures that the synthesized material meets the strict purity requirements for medicinal chemistry applications.

Analytical_Workflow Sample Crude 6-(Difluoromethyl) pyridazin-3-amine LCMS LC-MS Check (Target: 146.05 m/z) Sample->LCMS Decision1 Mass Correct? LCMS->Decision1 Purification Flash Chromatography (DCM:MeOH) Decision1->Purification No / Impure NMR_1H 1H NMR (DMSO-d6) Check J(HF) ~55Hz Decision1->NMR_1H Yes Purification->LCMS NMR_19F 19F NMR Confirm Doublet NMR_1H->NMR_19F Final Release for Biological Assay NMR_19F->Final

Figure 2: Analytical decision tree for validating the synthesis of fluorinated pyridazines.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry. Link

  • Hu, J., Zhang, W., & Ni, C. (2014). Synthesis of gem-Difluoromethylenated Compounds. Chemical Reviews. Link

  • PubChem Compound Summary. (2024). 6-Chloro-3-pyridazinamine (Analogous precursor data). National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to 6-(Difluoromethyl)pyridin-3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and other key intermolecular interactions makes it a privileged structure for targeting a wide array of biological targets. In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a paramount strategy for enhancing pharmacological properties. The introduction of fluorine can modulate a molecule's metabolic stability, binding affinity, and bioavailability.[1] The difluoromethyl group (CHF2), in particular, offers a unique combination of steric and electronic properties, serving as a lipophilic hydrogen bond donor and often improving a compound's pharmacokinetic profile. This guide provides a comprehensive technical overview of 6-(difluoromethyl)pyridin-3-amine, a valuable building block for the synthesis of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 6-(difluoromethyl)pyridin-3-amine.

PropertyValueSource
CAS Number 913090-41-2
Molecular Formula C6H6F2N2
Molecular Weight 144.12 g/mol [2]
Appearance Solid or liquid
Purity ≥98%
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°C

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being influenced by the positions of the amino and difluoromethyl groups. A characteristic triplet for the proton of the CHF2 group is anticipated due to coupling with the two fluorine atoms. The protons of the amine group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and a triplet for the carbon of the difluoromethyl group due to carbon-fluorine coupling. The chemical shifts of the ring carbons will be indicative of the electronic effects of the substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet corresponding to the two equivalent fluorine atoms of the difluoromethyl group, coupled to the proton of that group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or HF. The predicted monoisotopic mass is 144.04991 Da.[2]

Synthesis and Manufacturing

While 6-(difluoromethyl)pyridin-3-amine is commercially available, understanding its synthesis is crucial for process development, impurity profiling, and the design of novel derivatives. A plausible synthetic route, based on established methodologies for the synthesis of substituted pyridines, is outlined below.

A common strategy for the synthesis of 6-substituted-3-aminopyridines involves a multi-step sequence starting from a readily available pyridine precursor. One potential pathway could involve the introduction of the difluoromethyl group onto the pyridine ring, followed by nitration and subsequent reduction of the nitro group to the desired amine.

A recent advancement in the site-selective difluoromethylation of pyridines utilizes a temporary dearomatization strategy, allowing for the introduction of the difluoromethyl group at either the meta or para position with high precision.[3] This method could be adapted for the synthesis of the target compound.

Another established method for the preparation of substituted aminopyridines is through palladium-catalyzed amination reactions of the corresponding halopyridines.[4]

Conceptual Synthetic Workflow

G cluster_0 Route 1: Nitration/Reduction cluster_1 Route 2: Palladium-Catalyzed Amination Start1 6-(Difluoromethyl)pyridine Intermediate1 6-(Difluoromethyl)-3-nitropyridine Start1->Intermediate1 Nitration (e.g., HNO3/H2SO4) Product 6-(Difluoromethyl)pyridin-3-amine Intermediate1->Product Reduction (e.g., H2/Pd-C, Fe/HCl) Start2 3-Bromo-6-(difluoromethyl)pyridine Product2 6-(Difluoromethyl)pyridin-3-amine Start2->Product2 Pd-catalyzed amination (e.g., NH3 source, Pd catalyst, ligand)

Caption: Plausible synthetic routes to 6-(difluoromethyl)pyridin-3-amine.

Commercial Availability and Suppliers

6-(Difluoromethyl)pyridin-3-amine is available from several chemical suppliers as a research chemical. The availability and pricing can vary, and it is recommended to inquire with the suppliers directly for the most current information.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich 913090-41-2≥98%250 mg, 1 g, 5 g
BLD Pharm 1646152-50-2 (dihydrochloride)Not specifiedInquire
Aaron Chemistry 2413903-78-1 (methanamine hydrochloride)95%50mg to 5g

This is not an exhaustive list, and other suppliers may be available.

For larger quantities or specific purity requirements not met by catalog offerings, several companies specialize in custom chemical synthesis and can be contracted to produce 6-(difluoromethyl)pyridin-3-amine on a fee-for-service basis.

Potential Applications in Drug Discovery and Development

The 6-aminopyridine scaffold is a key component in a number of biologically active compounds.[5] The introduction of a difluoromethyl group at the 6-position is anticipated to confer advantageous properties, making 6-(difluoromethyl)pyridin-3-amine a valuable building block for the discovery of new drugs.

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or similar heterocyclic core that interacts with the hinge region of the kinase active site. The amino group of 6-(difluoromethyl)pyridin-3-amine can serve as a key hydrogen bond donor, while the difluoromethyl group can occupy a hydrophobic pocket and enhance binding affinity and selectivity.

Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity and pKa can be leveraged to improve the blood-brain barrier penetration of drug candidates. Therefore, derivatives of 6-(difluoromethyl)pyridin-3-amine may be explored for the development of novel treatments for neurological and psychiatric disorders.

Anticancer Agents: The pyridine ring is a common motif in anticancer drugs. The unique electronic properties of the difluoromethyl group can influence the reactivity and biological activity of the parent molecule, potentially leading to the discovery of novel anticancer agents with improved efficacy and reduced side effects. A potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor, PQR309, contains a 4-(trifluoromethyl)pyridin-2-amine moiety, highlighting the potential of such scaffolds in oncology.[6]

Antimicrobial Agents: Pyridine derivatives have also been investigated for their antimicrobial properties. The incorporation of a difluoromethyl group could enhance the potency and spectrum of activity of new antimicrobial agents.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling 6-(difluoromethyl)pyridin-3-amine. The following information is based on available safety data sheets and should be supplemented with a thorough review of the supplier's SDS before use.

Hazard Identification:

  • Harmful if swallowed.[7]

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[7]

  • May cause respiratory irritation.[7]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Use only outdoors or in a well-ventilated area.[7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Wash skin thoroughly after handling.[7]

  • Do not eat, drink, or smoke when using this product.[7]

First Aid:

  • If swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.[7]

  • Store locked up.[7]

  • For long-term storage, it is recommended to keep the compound in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C.

Conclusion

6-(Difluoromethyl)pyridin-3-amine is a commercially available and synthetically accessible building block with significant potential for the development of novel therapeutics. Its unique combination of a proven pharmacophore, the 3-aminopyridine core, with the advantageous properties of the difluoromethyl group makes it an attractive starting material for medicinal chemists and drug discovery professionals. A thorough understanding of its physicochemical properties, synthetic accessibility, and potential applications, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this valuable compound in the quest for new and improved medicines.

References

  • PubChem. 6-(difluoromethyl)pyridin-3-amine dihydrochloride. [Link]

  • PubChem. 3-[[5-(difluoromethoxy)-2-pyrimidinyl]amino]cyclopentyl]amino][1(2H),3'-bipyridin]-2-one as a PCSK9 inhibitor and methods of use thereof. [Link]

  • PubChem. 6'-[[(1s,3s)-3-[[5-(difluoromethoxy)-2-pyrimidinyl]amino]cyclopentyl]amino][1(2h),3'-bipyridin]-2-one as pcsk9 inhibitor and methods of use thereof. [Link]

  • PubChem. 6-(Difluoromethyl)pyridin-3-ol hydrochloride. [Link]

  • Google Patents.
  • Duan, Z. J., Zhang, Z. Q., Gao, X. J., Ma, C. Y., & Wang, S. (2014). Synthesis of 6,6'-Diaminomethyl-tris-(pyridin-2-ylmethyl)amine. Journal of the Chemical Society of Pakistan, 36(1), 131-134.
  • Google Patents. Process for making 2,6-difluoro pyridine.
  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]

  • Garg Lab, UCLA. Patents & Products. [Link]

  • PubChem. 6-(difluoromethoxy)pyridin-3-amine. [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7543.
  • Kumar, A., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409.
  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews, 18(2), 2053-2065.
  • Zasukhin, V. V., et al. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2022(1), M1313.
  • Kaczor, A. A., et al. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 30(12), 2845.
  • Iaroshenko, V. O., et al. (2026).
  • Joubert, N., et al. (2007). Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides. The Journal of Organic Chemistry, 72(18), 6797-6805.

Sources

Methodological & Application

protocol for using 6-(Difluoromethyl)pyridazin-3-amine in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling 6-(Difluoromethyl)pyridazin-3-amine in Cell-Based Assays

Executive Summary & Scientific Rationale

This compound is a specialized heterocyclic building block and fragment probe used in medicinal chemistry.[1] Its core value lies in the difluoromethyl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


)  moiety, which acts as a "lipophilic hydrogen bond donor."[2][3][4] Unlike traditional bioisosteres (e.g., hydroxyl groups) that increase polarity and reduce membrane permeability, the 

group maintains lipophilicity while providing a polarized proton capable of hydrogen bonding with protein targets (e.g., kinase hinge regions).

This application note provides a rigorous protocol for evaluating this fragment in cellular environments. It focuses on validating the compound's solubility, cellular permeability, and functional target engagement, using JNK1 (c-Jun N-terminal kinase 1) and CDK2 pathways as representative biological contexts where pyridazine scaffolds are privileged structures.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Assessing ligand efficiency and binding modes.[1]

  • Bioisostere Validation: Comparing

    
     efficacy against -CH3 or -Cl analogs.
    
  • Chemical Biology: Probing hydrogen-bond donor requirements in hydrophobic pockets.[1]

Pre-Assay Technical Specifications

Physicochemical Properties
  • Molecular Weight: ~145.11 g/mol [1]

  • LogP (Predicted): ~0.5–0.9 (Moderate lipophilicity; cell-permeable).[1]

  • H-Bond Donors: 2 (Amine

    
    ) + 1 (Weak donor from 
    
    
    
    ).[1]
  • Solubility: Soluble in DMSO (>50 mM); sparingly soluble in water.[1]

Reagent Preparation (Critical Step)

Objective: Prevent compound precipitation and ensure accurate dosing.

  • Stock Solution (100 mM):

    • Weigh 14.5 mg of this compound.[1]

    • Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Note: The

      
       group can induce aggregation at high concentrations. Vortex for 60 seconds and sonicate for 5 minutes at room temperature.
      
  • Storage:

    • Aliquot into amber glass vials (fluorinated compounds can adsorb to certain plastics over long periods, though PP is generally acceptable for short term).

    • Store at -20°C. Stable for 6 months.

  • Working Solution:

    • Dilute stock into cell culture media immediately prior to use.[1]

    • Max DMSO Tolerance: Ensure final DMSO concentration is

      
       (v/v) to avoid solvent artifacts.
      

Protocol A: Cellular Viability & Cytotoxicity Profiling

Rationale: Before functional profiling, the non-specific toxicity window must be established. As a fragment, this compound typically exhibits low potency (


). High-concentration assays are required.[1]

Method: ATP-based Luminescent Assay (e.g., CellTiter-Glo®).[1] Cell Line: HEK293 (General toxicity) or MDA-MB-231 (Cancer model).[1]

Step-by-Step Workflow:

  • Cell Seeding:

    • Plate cells at 5,000 cells/well in a 96-well opaque-walled plate.[1]

    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Compound Treatment (Dose-Response):

    • Prepare a 2x serial dilution of the compound in media (Range: 500

      
       down to 1 
      
      
      
      ).
    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Staurosporine, 1

      
      ).
      
    • Treat cells for 48 hours.[1][5][6]

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add CellTiter-Glo reagent (1:1 ratio with media).[1]

    • Shake orbitally (2 min) to lyse cells; incubate (10 min) to stabilize signal.

    • Measure luminescence.[1]

  • Data Analysis:

    • Normalize data:

      
      .
      
    • Plot Log(concentration) vs. % Viability to determine

      
       (Cytotoxic Concentration 50%).
      

Protocol B: Functional Target Engagement (Kinase Inhibition)

Rationale: Pyridazine-3-amines often bind the ATP-binding pocket of kinases (e.g., JNK1, CDK2).[1] This assay tests if the fragment can penetrate the cell membrane and inhibit phosphorylation of a downstream substrate (e.g., c-Jun).

Experimental Design: Western Blot analysis of phospho-c-Jun (Ser73) after stress induction.

Step-by-Step Workflow:

  • Cell Preparation:

    • Seed Jurkat or HeLa cells (

      
       cells/well) in 6-well plates.
      
    • Serum-starve cells (0.5% FBS) for 12 hours to reduce basal phosphorylation.[1]

  • Pre-Treatment:

    • Treat cells with this compound at high concentrations (e.g., 50

      
      , 100 
      
      
      
      ) for 2 hours.[1]
    • Control: Include a known JNK inhibitor (e.g., SP600125) as a positive control.

  • Pathway Activation (Stress Induction):

    • Stimulate cells with Anisomycin (10

      
      ) or UV radiation  to activate the JNK pathway.
      
    • Incubate for 30 minutes.

  • Lysis & Harvesting:

    • Wash with ice-cold PBS.[1]

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (NaF,

      
      ).
      
  • Western Blotting:

    • Run SDS-PAGE and transfer to PVDF membrane.[1]

    • Primary Antibodies: Anti-p-c-Jun (Ser73) [Target] and Anti-Total-c-Jun [Loading Control].[1]

    • Detection: Chemiluminescence.[1]

  • Quantification:

    • Calculate the ratio of (p-c-Jun / Total c-Jun).[1]

    • A decrease in this ratio compared to the DMSO+Anisomycin control indicates successful target engagement.

Mechanistic Visualization

The following diagrams illustrate the bioisosteric logic and the experimental workflow.

G cluster_0 Bioisostere Logic cluster_1 Cellular Workflow CF2H Difluoromethyl Group (-CF2H) Role Lipophilic H-Bond Donor CF2H->Role Acts as Effect Modulates LogP & Metabolic Stability Role->Effect Results in Stock Stock Prep (DMSO, 100mM) Effect->Stock Informs Dilution Media Dilution (Max 0.5% DMSO) Stock->Dilution Treatment Cell Treatment (48h Viability / 2h Functional) Dilution->Treatment Readout Readout (Luminescence / Western Blot) Treatment->Readout

Caption: Figure 1. Strategic integration of the difluoromethyl bioisostere concept into the cellular profiling workflow.

Data Analysis & Interpretation

ParameterExpected OutcomeInterpretation
Solubility Clear at 100 mM in DMSOHigh solubility confirms suitability for fragment screening.[1]

(Viability)

Low cytotoxicity is desired for fragments; allows high-dose functional testing.[1]
Target Engagement Reduction in p-c-JunConfirms the fragment penetrates the membrane and binds the kinase hinge region.[1]
Aggregation Precipitate at

Common with fluorinated fragments; indicates upper limit of assay validity.[1]

Troubleshooting & Optimization

  • Issue: Compound Precipitation in Media.

    • Cause: The lipophilic

      
       group reduces aqueous solubility compared to simple amines.[1]
      
    • Solution: Pre-warm media to 37°C before adding the compound.[1] Do not exceed 0.5% DMSO.[1]

  • Issue: Lack of Potency.

    • Cause: As a fragment, it has low affinity.

    • Solution: This is expected.[1] Do not treat this as a failure. The goal is to detect any activity (e.g., 20-30% inhibition at 100

      
      ) to validate the scaffold for further chemical elaboration (growing the fragment).
      

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery."[1] Nature Reviews Drug Discovery, 15, 605–619.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.[1] (General reference for Pyridazine scaffold utility).

Sources

large-scale synthesis of 6-(Difluoromethyl)pyridazin-3-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 6-(Difluoromethyl)pyridazin-3-amine

Executive Summary

This compound is a high-value pharmacophore in modern kinase inhibitor design. The difluoromethyl group (


) acts as a lipophilic hydrogen bond donor (bioisostere for thiol/alcohol) while modulating 

and metabolic stability.

This guide outlines two distinct protocols for its synthesis:

  • Route A (Process Route): A robust, scalable pathway utilizing Lateral Lithiation and Deoxofluorination . This route is recommended for multi-kilogram campaigns due to the low cost of starting materials and control over impurity profiles.

  • Route B (Discovery Route): A rapid Radical Difluoromethylation (Minisci-type) protocol for generating gram-scale quantities for early SAR (Structure-Activity Relationship) studies.

Route A: The Process Pathway (Lateral Lithiation)

Rationale: Direct ring formation using fluorinated building blocks is often cost-prohibitive at scale. This route leverages the commercially available 3-chloro-6-methylpyridazine, utilizing the acidity of the


-methyl group (lateral lithiation) to install the difluoromethyl moiety via a formyl intermediate.
Workflow Diagram

ProcessRoute Start 3-Chloro-6- methylpyridazine Step1 Step 1: Amination (NH3, Cu cat.) Start->Step1 Inter1 6-Methylpyridazin- 3-amine Step1->Inter1 Step2 Step 2: Protection (PivCl) Inter1->Step2 Inter2 N-Pivaloyl Intermediate Step2->Inter2 Step3 Step 3: Lateral Lithiation (LDA, DMF) Inter2->Step3 -78°C Inter3 Aldehyde Precursor Step3->Inter3 Formylation Step4 Step 4: Deoxofluorination (Deoxo-Fluor) Inter3->Step4 Final 6-(Difluoromethyl) pyridazin-3-amine Step4->Final

Figure 1: Strategic disconnection relying on lateral lithiation to install the C1-fragment.

Detailed Protocol

Step 1: Amination of 3-Chloro-6-methylpyridazine

  • Reagents: 3-Chloro-6-methylpyridazine (1.0 equiv), Aqueous

    
     (28%, 10 equiv), 
    
    
    
    (0.1 equiv).
  • Conditions: Autoclave/Pressure vessel, 130°C, 12 h.

  • Process Note: While hydrazine displacement followed by reduction is possible, direct ammonolysis is cleaner for scale.

  • Yield Target: >85%.

Step 2: Protection (Pivaloylation)

  • Why Pivaloyl? The pivaloyl group (Piv) directs ortho-lithiation (or in this case, permits lateral lithiation by preventing N-H deprotonation) and aids in crystallization.

  • Protocol: Dissolve amine in DCM/TEA. Add Piv-Cl (1.1 equiv) at 0°C.

  • Checkpoint: Ensure complete consumption of starting material to avoid competitive lithiation later.

Step 3: Lateral Lithiation & Formylation (The Critical Step)

  • Mechanism: The methyl group at C6 is activated by the adjacent ring nitrogen. Strong bases (LDA) deprotonate this position to form a lateral anion.

  • Protocol:

    • Charge a cryo-reactor with THF and N-Pivaloyl-6-methylpyridazin-3-amine. Cool to -78°C .[1][2]

    • Add LDA (Lithium Diisopropylamide, 2.2 equiv) dropwise. Maintain internal temp < -70°C.

    • Stir for 1 hour to ensure anion formation (deep red/orange color).

    • Add DMF (Dimethylformamide, 3.0 equiv) rapidly.

    • Warm to 0°C and quench with aqueous

      
      .
      
    • Extract (EtOAc), wash (Brine), and concentrate.

  • Safety: Strictly anhydrous conditions are required.

Step 4: Deoxofluorination

  • Reagent: Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride).[3]

  • Why not DAST? Deoxo-Fluor is thermally more stable and releases less HF upon decomposition, making it safer for >100g batches.

  • Protocol:

    • Dissolve the aldehyde intermediate in anhydrous DCM in a Teflon or HDPE vessel (glass is acceptable if quench is immediate, but etching will occur).

    • Cool to 0°C.

    • Add Deoxo-Fluor (1.5 equiv) dropwise.

    • Allow to warm to RT and stir for 12 h.

    • Quench (CRITICAL): Pour reaction mixture slowly into saturated NaHCO3 at 0°C. Caution: Massive

      
       evolution.
      

Step 5: Deprotection

  • Conditions: 6N HCl, reflux, 2 h. Neutralize with NaOH to pH 8 to precipitate the free amine.

Route B: The Discovery Pathway (Radical Functionalization)

Rationale: For rapid generation of analogs (100 mg - 5 g scale) where cost is secondary to speed, innate C-H functionalization using zinc sulfinate reagents (Baran Diversinates) is superior.

Workflow Diagram

DiscoveryRoute Start Pyridazin-3-amine Process Radical Alkylation (Minisci Type) Start->Process Reagent Zn(SO2CF2H)2 (DFMS) Reagent->Process Oxidant TBHP (t-Butyl Hydroperoxide) Oxidant->Process TFA TFA (Additive) TFA->Process Final 6-(Difluoromethyl) pyridazin-3-amine Process->Final 40-60% Yield

Figure 2: Innate C-H functionalization using Zinc Difluoromethanesulfinate (DFMS).

Detailed Protocol
  • Substrate: Dissolve pyridazin-3-amine (or N-Boc protected version) in DCM/H2O (biphasic) or DMSO.

  • Reagents: Add Zn(SO2CF2H)2 (DFMS, 3.0 equiv) and TFA (1.0 equiv).

  • Initiator: Add TBHP (tert-Butyl hydroperoxide, 70% aq, 5.0 equiv) dropwise at 0°C.

  • Reaction: Stir vigorously at RT for 24 hours. The reaction proceeds via a

    
     radical attack at the most electron-deficient position (C6 and C4 are competitive; C6 is favored if C3 is substituted).
    
  • Purification: This reaction often produces regioisomers. Isolate the C6-isomer via reverse-phase prep-HPLC.

Comparative Analysis & Scalability

ParameterRoute A (Lateral Lithiation)Route B (Radical Minisci)
Scale Suitability High (kg)Low (mg to g)
Cost of Goods Low (Commodity reagents)High (DFMS is expensive)
Safety Profile Moderate (Requires Cryo & Fluorinating agents)Moderate (Peroxides involved)
Purification Crystallization possibleChromatography required (Regioisomers)
Step Count 5 Steps1 Step
Overall Yield ~35-45%~20-40%

Safety & Handling (Critical)

  • Deoxo-Fluor:

    • Hazard: Thermal decomposition >140°C can be explosive. Reacts violently with water to release HF.

    • Control: Never heat neat reagent >50°C. Use appropriate engineering controls (blast shield) during quench.

  • Lateral Lithiation:

    • Hazard: Pyrophoric reagents (LDA/n-BuLi).

    • Control: Continuous inert gas sweep (Ar/N2). Quench exotherms must be managed by slow addition rates.[2]

  • Pyridazines:

    • Many aminopyridazines are bioactive.[4][5] Handle as potent compounds (OEL < 10

      
      ) until tox data is established.
      

References

  • Minisci Reaction Scale-up: Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalizations for medicinal chemists. Med. Chem. Commun. Link

  • Lateral Lithiation: Clark, R. D., & Jahangir, A. (1995). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Reactions. Link

  • Deoxo-Fluor Safety: Lal, G. S., et al. (1999).[3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. J. Org.[4] Chem. Link

  • Zinc Sulfinate Reagents (Baran): Fujiwara, Y., et al. (2012). Practical and innate C-H functionalization of heterocycles. Nature. Link

  • Pyridazine Synthesis: Kodama, T., et al. (2021).[4] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. J. Org.[4] Chem. Link

Sources

Application Notes and Protocols for a Cell-Based Assay to Measure 6-(Difluoromethyl)pyridazin-3-amine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, compounds featuring the pyridazin-3-amine core, such as 6-(Difluoromethyl)pyridazin-3-amine, belong to a class of molecules that have demonstrated significant potential as modulators of key cellular signaling pathways.[3][4] Extensive research has identified various pyridazine-based small molecules as potent inhibitors of protein kinases crucial to cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal kinase 1 (JNK1), and Cyclin-Dependent Kinase 2 (CDK2).[4][5][6][7]

This technical guide provides a comprehensive, multi-tiered strategy for characterizing the cellular activity of this compound. The protocols herein are designed to first establish a broad measure of its antiproliferative effects, followed by more focused mechanistic assays to dissect its impact on specific signaling cascades, cell cycle progression, and apoptosis. This workflow is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action for this and structurally related compounds.

Experimental Strategy: A Tiered Approach

A logical workflow is essential for the efficient characterization of a novel compound. We propose a three-tiered approach, starting with a broad assessment of cellular impact and progressively narrowing the focus to specific molecular targets and pathways. This ensures that resource-intensive mechanistic studies are built upon a solid foundation of primary activity data.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Validation & Specificity A Antiproliferative Assay (MTT / SRB) B Target Engagement Assay (Western Blot for p-Kinase) A->B If GI50 is potent C Apoptosis Assay (Annexin V / PI Staining) A->C If GI50 is potent D Cell Cycle Analysis (Propidium Iodide Staining) A->D If GI50 is potent E Kinase Selectivity Profiling (Broad Kinase Panel) B->E Identify primary target(s) F In Vivo Model Validation (e.g., Xenograft Study) C->F D->F

Caption: A tiered workflow for characterizing this compound.

Tier 1 Protocol: Antiproliferative Activity Assessment (MTT Assay)

Scientific Rationale: The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to quantify cell viability.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which is proportional to the number of living cells. This assay will establish the half-maximal growth inhibitory concentration (GI50), a key measure of the compound's potency.

Cell Line Selection: Based on literature for related pyridazine derivatives, a panel of cell lines is recommended to assess the breadth of activity.[5][7]

  • T-47D or MDA-MB-231: Breast cancer cell lines, shown to be sensitive to pyridazine derivatives targeting CDK2.[7]

  • HOP-92: A non-small cell lung cancer (NSCLC) line, where JNK inhibitors have shown activity.[5]

  • UO-31: A renal cancer cell line, where EGFR-targeting pyridazines have been evaluated.[9]

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to create a range of treatment concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[5] Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent toxicity.[6]

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the compound dilutions or a vehicle control (0.1% DMSO). Include wells with medium only as a background control.

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will metabolize MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[8]

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the GI50 value.

Hypothetical Data Summary:

Cell LineCancer TypePutative Target PathwayHypothetical GI50 (µM)
T-47DBreast CancerCDK21.5
MDA-MB-231Breast CancerCDK22.8
HOP-92NSCLCJNK15.2
UO-31Renal CancerEGFR/Other> 20

Tier 2 Protocol: JNK1 Pathway Inhibition Assay (Western Blot)

Scientific Rationale: Many pyridazine derivatives exert their anticancer effects by inhibiting kinase signaling pathways that drive cell proliferation.[6] The JNK pathway, when activated, leads to the phosphorylation of transcription factors like c-Jun, promoting cell survival.[5][10] If the primary screen reveals potent antiproliferative activity, a Western blot for phosphorylated c-Jun (p-c-Jun), the primary downstream target of JNK, can directly measure the compound's inhibitory effect on the pathway.

G cluster_0 JNK1 Signaling Cascade A Stress Stimuli (e.g., Anisomycin) B JNK1 Kinase A->B Activates C c-Jun (Transcription Factor) B->C Phosphorylates D p-c-Jun (Active Form) C->D E Gene Transcription (Cell Proliferation & Survival) D->E Promotes F This compound F->B Inhibits

Caption: Inhibition of the JNK1 signaling pathway by this compound.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a sensitive cell line (e.g., HOP-92 or T-47D) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[6]

    • Pre-treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the GI50 value) for 2 hours. Include a vehicle control (0.1% DMSO).

    • Stimulate the JNK pathway by adding a known activator, such as Anisomycin (25 ng/mL), for 30 minutes. Include an unstimulated, untreated control.

  • Protein Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-c-Jun (Ser63/73).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with primary antibodies for total c-Jun and a loading control (e.g., GAPDH or β-Actin).

Data Analysis:

  • Perform densitometry analysis on the Western blot bands.

  • Calculate the ratio of p-c-Jun to total c-Jun for each treatment condition.

  • A dose-dependent decrease in the p-c-Jun/total c-Jun ratio indicates successful inhibition of the JNK pathway.

Tier 2 Protocol: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

Scientific Rationale: Potent antiproliferative activity is often the result of programmed cell death, or apoptosis. Pyridazine derivatives have been shown to induce apoptosis in cancer cells.[9] This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane integrity is lost in late apoptosis or necrosis.

Detailed Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at 1x and 2x the GI50 value for 24-48 hours.

    • Include a vehicle control (0.1% DMSO) and a positive control for apoptosis (e.g., Staurosporine, 1 µM for 4 hours).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells with ice-cold PBS and resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up quadrants based on unstained and single-stained controls.

    • Collect data for at least 10,000 events per sample.

Data Analysis:

  • Healthy cells: Annexin V-negative and PI-negative (Lower Left quadrant).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).

  • Quantify the percentage of cells in each quadrant. A significant, dose-dependent increase in the percentage of cells in the early and late apoptotic quadrants confirms that the compound induces apoptosis.

References

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Publications. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Publications. Available at: [Link]

  • Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. PubMed. Available at: [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Publishing. Available at: [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. PubMed. Available at: [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 6-(Difluoromethyl)pyridazin-3-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyridazine heterocycle is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition.[1][2][3] 6-(Difluoromethyl)pyridazin-3-amine is a novel small molecule belonging to this class, and its preclinical and clinical development necessitates a robust, sensitive, and selective bioanalytical method to accurately characterize its pharmacokinetic (PK) and toxicokinetic (TK) profiles.

This application note provides a comprehensive, field-proven protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is designed to meet the stringent requirements for bioanalytical method validation as stipulated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[4][5][6] The causality behind each step—from sample preparation to instrument parameters—is explained to provide researchers with a deep understanding of the methodology.

Analyte Physicochemical Properties & Method Rationale

A successful bioanalytical method is built upon a fundamental understanding of the analyte's chemical nature. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure, guiding the methodological design.

  • Structure:

  • Molecular Formula: C₅H₅F₂N₃

  • Molecular Weight: 145.11 g/mol

  • Predicted Basicity (pKa): The pyridazin-3-amine moiety confers basic properties. The amine group significantly enhances basicity compared to the parent pyridazine ring (pKa ≈ 2.0).[7] We predict a pKa in the range of 4.5 - 5.5, making the molecule readily protonated in an acidic environment. This is a critical feature exploited for both extraction and detection.

  • Predicted Polarity (LogP): The difluoromethyl group increases lipophilicity, while the amine and pyridazine nitrogens contribute to its polarity. The predicted octanol-water partition coefficient (LogP) is estimated to be between 0.5 and 1.5, indicating moderate polarity suitable for reversed-phase liquid chromatography.

Methodological Causality: The choice of LC-MS/MS is dictated by its unparalleled sensitivity and selectivity, which are essential for measuring low drug concentrations in complex biological matrices.[8] The method development strategy is as follows:

  • Exploit Basicity: The basic nature of the analyte allows for efficient extraction from plasma using mixed-mode strong cation-exchange Solid Phase Extraction (SPE), which provides superior cleanup compared to simpler methods like protein precipitation.[9][10]

  • Optimize for MS Detection: The ability to protonate the analyte facilitates highly sensitive detection using positive mode Electrospray Ionization (ESI+).

  • Ensure Chromatographic Retention & Resolution: The analyte's moderate polarity allows for excellent retention and peak shape on a C18 reversed-phase column using standard mobile phases.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step protocol for sample preparation, analysis, and data acquisition.

Materials and Reagents
  • Analyte & Internal Standard: this compound reference standard (>99% purity); Stable Isotope Labeled (SIL) Internal Standard (IS), this compound-d₃ (or a suitable structural analog if SIL-IS is unavailable).

  • Solvents: HPLC-grade or MS-grade Methanol (MeOH), Acetonitrile (ACN), and deionized water.

  • Reagents: Formic acid (FA, >99%), Ammonium hydroxide (NH₄OH).

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 mL).

  • Biological Matrix: Blank, drug-free human plasma (K₂EDTA).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS into separate 5 mL volumetric flasks. Dissolve in MeOH to prepare 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the primary stocks in 50:50 ACN:Water (v/v) to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS primary stock in 50:50 ACN:Water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol ensures high recovery and removal of matrix components like phospholipids that can cause ion suppression.[11]

  • Sample Aliquoting: To 100 µL of plasma sample (blank, CS, QC, or unknown) in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each sample, vortex to mix. This step lyses cells and ensures the analyte is in its protonated, cationic state for binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of MeOH followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water.

    • Wash 2: Add 1 mL of MeOH. This step removes non-polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in MeOH into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). Vortex and transfer to an autosampler vial for injection.

LC-MS/MS Instrumental Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrument used.

Parameter Condition
LC System UPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm (e.g., Kinetex C18, Zorbax Eclipse Plus)[12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 3.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5000 V
MRM Transitions Analyte: m/z 146.1 → 126.1 (Quantifier), 146.1 → 99.1 (Qualifier) IS (d₃): m/z 149.1 → 129.1
Dwell Time 100 ms

Note: MRM transitions are predictive. The precursor ion is [M+H]⁺. Product ions correspond to logical fragments (e.g., loss of HF, fragmentation of the pyridazine ring) and must be optimized empirically by infusing the analyte into the mass spectrometer.

Bioanalytical Method Validation (BMV)

For the method to be considered reliable for regulated studies, it must undergo full validation according to FDA guidelines.[4][5] The validation process establishes the performance characteristics of the method and ensures its trustworthiness.

Validation Parameters and Acceptance Criteria

The table below summarizes the key validation experiments and their typical acceptance criteria.

Parameter Experiment Acceptance Criteria (FDA Guidance) [4]
Selectivity & Specificity Analyze at least six unique sources of blank human plasma to check for interferences at the retention times of the analyte and IS.No significant interfering peaks at the LLOQ level. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range Analyze a calibration curve with a blank, a zero standard, and 8-10 non-zero standards over the expected concentration range. Use a weighted (1/x² or 1/x) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of the nominal value (±20% at the LLOQ). At least 75% of standards must meet this criterion.
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve. Analyzed with at least five replicates.The analyte response must be at least 5 times the response of the blank. Accuracy should be within 80-120% and precision (CV%) should be ≤20%.
Accuracy & Precision Analyze QC samples at four levels (LLOQ, Low, Mid, High) in at least five replicates per level over three separate analytical runs (inter-day) and within a single run (intra-day).Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at LLOQ). Precision: The coefficient of variation (CV%) must not exceed 15% (20% at LLOQ).
Matrix Effect Compare the analyte response in post-extraction spiked blank plasma from at least six sources to the response in a neat solution at low and high QC concentrations.The IS-normalized matrix factor should have a CV% ≤ 15%.
Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at low, mid, and high QC concentrations.Recovery should be consistent, precise, and reproducible. While no specific value is required, high and consistent recovery is desirable.
Stability Evaluate analyte stability in plasma under various conditions: - Freeze-Thaw: 3 cycles - Bench-Top: ~4-24 hours at room temp - Long-Term: At -20°C or -80°C - Post-Preparative: In autosamplerMean concentrations of stability samples must be within ±15% of the nominal (baseline) concentrations.

Visualized Workflows

G cluster_sample Sample Handling cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis P Plasma Sample (100 µL) IS Spike IS (20 µL) P->IS Pre Pre-treat (Acidify) IS->Pre Load Load Sample Pre->Load Cond Condition (MeOH, H₂O) Cond->Load Wash Wash (Acidic H₂O, MeOH) Load->Wash Elute Elute (Basic MeOH) Wash->Elute Evap Evaporate & Reconstitute Elute->Evap Inject Inject into LC-MS/MS Evap->Inject Data Data Acquisition (MRM Mode) Inject->Data Result Result Data->Result Quantification

G cluster_core Core Parameters cluster_matrix Matrix & Stability Validation Bioanalytical Method Validation (BMV) Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ AccP Accuracy & Precision Validation->AccP Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability AccP->LLOQ

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust framework for the quantitative determination of this compound in human plasma. The protocol is grounded in the physicochemical properties of the analyte and adheres to the principles of regulatory compliance. By following the outlined procedures for sample preparation and instrument analysis, and by performing a thorough method validation as described, researchers and drug development professionals can generate high-quality bioanalytical data to support pharmacokinetic assessments and advance their development programs.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link][4][5]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. HHS.gov. [Link][13][14]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). [Link][6]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link][9]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link][11]

  • Bioanalytical sample preparation. Biotage. [Link][10]

  • Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. LCGC International. [Link][12]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link][8]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link][2]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link][3]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC, National Center for Biotechnology Information. [Link][7]

Sources

Application Notes and Protocols for Pyridazine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Oncology

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, synthetic accessibility, and ability to form key hydrogen bonds have made it a versatile scaffold for developing a wide array of biologically active compounds.[2][3] While its applications are broad, the pyridazine framework has emerged as a particularly fruitful starting point for the design of novel anticancer agents.[4] Several pyridazine-containing targeted inhibitors, such as the pan-kinase inhibitor Ponatinib and the glutaminase inhibitor Telaglenastat, have demonstrated significant therapeutic potential, underscoring the scaffold's importance in modern oncology.[2][5]

This guide provides an in-depth overview of the application of pyridazine derivatives in anticancer research. We will explore the primary molecular mechanisms through which these compounds exert their effects and provide detailed, field-proven protocols for their synthesis and biological evaluation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the discovery of next-generation pyridazine-based cancer therapeutics.

Part 1: Key Mechanisms of Anticancer Action

Pyridazine derivatives achieve their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways that are dysregulated in cancer. The most prominent of these are kinase inhibition and the induction of programmed cell death (apoptosis).

Kinase Inhibition: Halting Uncontrolled Growth Signals

Many cancers are driven by aberrant activity of protein kinases, enzymes that regulate cellular growth, proliferation, and survival. Pyridazine derivatives have been successfully designed to target several crucial oncogenic kinases.

Tumor growth beyond a certain size is dependent on angiogenesis, the formation of new blood vessels, a process primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[6][7] By inhibiting VEGFR-2, pyridazine derivatives can cut off the tumor's blood supply, leading to starvation and growth inhibition.[6][8] The design of these inhibitors often involves strategies like scaffold hopping, where the core of a known inhibitor like Sorafenib is replaced with a pyridazine nucleus to generate novel chemical entities with potent activity.[6][8]

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K/Akt Pathway VEGFR2->PI3K Activates Ras Ras/MAPK Pathway VEGFR2->Ras Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Pyridazine Derivative Inhibitor->VEGFR2 Inhibits Autophosphorylation Proliferation Cell Proliferation & Survival PLCg->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Proliferation PI3K->Angiogenesis Ras->Proliferation Ras->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a critical role in tumor development, invasion, and metastasis.[9][10] Overactivation of the HGF/c-Met pathway is a hallmark of many aggressive cancers. Several series of pyridazinone derivatives have been developed as potent, ATP-competitive inhibitors of c-Met kinase, effectively shutting down this oncogenic signaling cascade.[10][11][12]

G cluster_membrane Cell Membrane cMet c-Met Receptor PI3K PI3K/Akt Pathway cMet->PI3K Activates Ras RAS/MAPK Pathway cMet->Ras Activates STAT STAT Pathway cMet->STAT Activates HGF HGF Ligand HGF->cMet Binds Inhibitor Pyridazine Derivative Inhibitor->cMet Inhibits Kinase Activity Invasion Invasion & Metastasis PI3K->Invasion Growth Cell Growth & Proliferation PI3K->Growth Ras->Invasion Ras->Growth STAT->Invasion STAT->Growth

Caption: c-Met signaling pathway and point of inhibition.

The cell division cycle is tightly regulated by a family of enzymes called Cyclin-Dependent Kinases (CDKs).[4][13] In cancer, CDKs are often hyperactive, leading to uncontrolled cell proliferation. Pyridazine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[14][15] By inhibiting these enzymes, the compounds can halt the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and leading to apoptosis.[14][15]

Induction of Apoptosis: Forcing Cancer Cells into Self-Destruction

Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. A key strategy in cancer therapy is to reactivate this process. Pyridazine derivatives have shown significant efficacy as pro-apoptotic agents.

The primary mechanism involves modulating the balance of the Bcl-2 family of proteins, which regulate mitochondrial integrity.[16] Many pyridazine compounds have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1][16][17] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of effector caspases (like caspase-3), which execute the final stages of cell death.[16][17][18] This process is often accompanied by an increase in the tumor suppressor protein p53.[16][19]

G cluster_cell Cancer Cell Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Releases Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito Stabilizes Membrane Bax Bax (Pro-apoptotic) Bax->Mito Disrupts Membrane Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Pyridazine Pyridazine Derivative Pyridazine->Bcl2 Downregulates Pyridazine->Bax Upregulates

Caption: Intrinsic apoptosis pathway modulated by pyridazines.

Part 2: Application Notes and Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of pyridazine derivatives in an anticancer research setting.

Protocol 1: General Synthesis of a 6-Phenyl-3(2H)-pyridazinone Scaffold

This protocol outlines a common and reliable method for synthesizing the core pyridazinone structure, which can then be further modified.[2] The rationale is a two-step condensation reaction that efficiently forms the heterocyclic ring.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Glyoxylic acid monohydrate (1.1 eq)

  • Sodium hydroxide (NaOH)

  • Hydrazine hydrate (N₂H₄·H₂O, 80%) (1.5 eq)

  • Ethanol (EtOH)

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Step 1: Knoevenagel Condensation:

    • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in a minimal amount of ethanol.

    • In a separate beaker, prepare a solution of sodium hydroxide in water and add the glyoxylic acid monohydrate (1.1 eq), stirring until dissolved.

    • Add the glyoxylic acid solution dropwise to the acetophenone solution at room temperature.

    • Stir the reaction mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the mixture with hydrochloric acid (HCl) to precipitate the intermediate keto acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Step 2: Cyclization/Condensation:

    • Suspend the dried intermediate keto acid from Step 1 in glacial acetic acid.

    • Add hydrazine hydrate (1.5 eq) to the suspension.

    • Heat the mixture to reflux (approximately 110-120°C) for 8-12 hours. The reaction should become a clear solution before a new precipitate forms.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid thoroughly with water to remove any residual acetic acid.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-substituted phenyl-3(2H)-pyridazinone.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Workflow for In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is crucial to determine a compound's efficacy and mechanism of action. This workflow progresses from broad cytotoxicity screening to specific mechanistic assays.

G cluster_workflow In Vitro Evaluation Workflow cluster_mech Synth Synthesis & Purification (Protocol 1) Screen Primary Screening: Cytotoxicity Assay (MTT/SRB) Determine IC50 Synth->Screen Mechanistic Mechanistic Assays (on promising compounds) Screen->Mechanistic IC50 < Threshold CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanistic->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis Target Target-Based Assay (e.g., Kinase Inhibition) Determine Enzymatic IC50 Lead Lead Compound Identification Target->Lead CellCycle->Target Apoptosis->Target

Caption: General workflow for in vitro drug evaluation.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein. It is a reliable method for determining drug-induced cytotoxicity.[14]

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)[9][20]

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • Test pyridazine derivative (dissolved in DMSO)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridazine derivative (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently discard the medium and add 100 µL of ice-cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Compound IDCell LineIC₅₀ (µM)[9][14][15]
Pyridazine 11m T-47D (Breast)0.43 ± 0.01
Pyridazine 11m MDA-MB-231 (Breast)0.99 ± 0.03
Compound 12e A549 (Lung)1.06 ± 0.16
Compound 12e MCF-7 (Breast)1.23 ± 0.18
PPD-1 A549 (Lung)~5.0 (Comparable to Cisplatin)

Table 1: Example IC₅₀ values for representative pyridazine derivatives against various cancer cell lines.

Principle: This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to quantify the DNA content of cells. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound-induced cell cycle arrest will lead to an accumulation of cells in a specific phase.[15][17]

Materials:

  • Cancer cells treated with the test compound (at its IC₅₀ concentration) for 24-48 hours.

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both control and treated cells by trypsinization. Collect floating cells from the medium to include apoptotic populations.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration & Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is critical for degrading RNA to prevent it from interfering with DNA staining.

  • Incubate in the dark at 37°C for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases. An increase in the Sub-G1 population indicates apoptosis, while accumulation in G2/M suggests cell cycle arrest at that checkpoint.[14][17]

Principle: This assay measures the direct inhibitory effect of a compound on a specific kinase (e.g., VEGFR-2). A recombinant kinase enzyme phosphorylates a substrate coated on a microplate. A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (like HRP). The addition of a chromogenic substrate produces a signal proportional to the kinase activity.[21]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate-coated 96-well plate

  • ATP

  • Test pyridazine derivative

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate kinase assay buffer.

  • Kinase Reaction: To each well of the substrate-coated plate, add the kinase, the test compound (or vehicle), and initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plate to remove reaction components.

    • Add the phospho-specific primary antibody and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody. Incubate.

    • Wash the plate and add the TMB substrate. A blue color will develop.

  • Stopping the Reaction: Add the stop solution. The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the enzymatic IC₅₀ value.

Compound IDTarget KinaseEnzymatic IC₅₀[6][12][15]
Compound 18b VEGFR-260.7 nM
Compound 18c VEGFR-2107 nM
Compound 12e c-Met90 nM
Compound 11m CDK220.1 nM

Table 2: Example enzymatic IC₅₀ values for pyridazine derivatives against specific kinases.

Conclusion and Future Directions

The pyridazine scaffold has unequivocally proven its value in the discovery of potent and selective anticancer agents. Through rational design, these compounds have been developed to effectively target key oncogenic pathways, including receptor tyrosine kinases like VEGFR-2 and c-Met, cell cycle regulators like CDK2, and the intrinsic apoptosis machinery. The protocols detailed herein provide a robust framework for the synthesis, screening, and mechanistic evaluation of novel pyridazine derivatives.

Future research in this area is likely to focus on several exciting avenues. The development of dual- or multi-target inhibitors that can simultaneously block several escape pathways holds significant promise. Furthermore, the application of nanotechnology to create novel delivery systems for pyridazine compounds may help overcome challenges related to solubility and bioavailability, enhancing their therapeutic index and clinical potential.[22] Continued interdisciplinary research will undoubtedly solidify the position of pyridazine derivatives as a cornerstone of next-generation cancer therapies.

References

  • The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (2020). ACS Omega. Retrieved February 24, 2026, from [Link]

  • El-Sayed, M., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Li, J., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Hu, Y., et al. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • El-Gamal, M. I., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Retrieved February 24, 2026, from [Link]

  • Fares, M., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. Retrieved February 24, 2026, from [Link]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. (2020). ResearchGate. Retrieved February 24, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2019). Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study. Bioorganic Chemistry. Retrieved February 24, 2026, from [Link]

  • El-Sayed, M., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (2020). ACS Omega. Retrieved February 24, 2026, from [Link]

  • Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. (2018). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (2020). ACS Omega. Retrieved February 24, 2026, from [Link]

  • Farg, M. A., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry. Retrieved February 24, 2026, from [Link]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Bektas, H., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Pharmaceutical and Biological Evaluations. Retrieved February 24, 2026, from [Link]

  • Structures of representative vascular endothelial growth factor receptor (VEGFR) inhibitors. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • El-Gamal, M. I., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. Retrieved February 24, 2026, from [Link]

  • Ghorab, M. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie. Retrieved February 24, 2026, from [Link]

  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research. Retrieved February 24, 2026, from [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. Retrieved February 24, 2026, from [Link]

  • Synthesis and anticancer evaluation of pyridazine derivatives. (n.d.). Chikho Repository. Retrieved February 24, 2026, from [Link]

  • Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Derivatives. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Influence of pyridazines 11l and 11 m on the distribution of cell cycle... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Pharmaceuticals. Retrieved February 24, 2026, from [Link]

  • Asif, M. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences. Retrieved February 24, 2026, from [Link]

  • El-Gohary, N. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules. Retrieved February 24, 2026, from [Link]

  • El-Gamal, M. I., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of fluorinated heterocyclic compounds. The incorporation of fluorine into heterocyclic scaffolds dramatically alters their physicochemical properties, often leading to purification behaviors that deviate significantly from their non-fluorinated analogs.[1][2][3] This resource is designed to provide both mechanistic understanding and actionable protocols to overcome these hurdles.

Section 1: Understanding the Core Challenges

The unique properties of the fluorine atom are the root cause of many purification difficulties. Understanding these effects is the first step in developing a successful purification strategy.

Why are fluorinated heterocycles so challenging to purify?

The high electronegativity of fluorine, its small size, and the strength of the carbon-fluorine bond introduce several complexities:

  • Altered Polarity and Lipophilicity: Fluorination can unpredictably alter a molecule's polarity. While a single fluorine atom might increase polarity, polyfluorination often increases lipophilicity due to the low polarizability of the C-F bond.[4] This can lead to counterintuitive elution behavior in both normal and reversed-phase chromatography.

  • Modified Basicity: Fluorine atoms, especially when positioned near a basic nitrogen in a heterocycle, act as strong electron-withdrawing groups, significantly reducing the pKa of the molecule.[5][6] This change in basicity affects interactions with the stationary phase, particularly acidic silica gel.

  • Unique Intermolecular Interactions: Highly fluorinated compounds exhibit unique partitioning properties, being both hydrophobic and lipophobic.[7] This gives rise to "fluorous-fluorous" interactions that can be exploited for purification but can also cause unexpected retention behavior on standard columns.

  • Co-elution with Byproducts: Synthetic reactions to introduce fluorine often result in byproducts with very similar polarities to the desired product, such as hydrodehalogenated side products or constitutional isomers, making chromatographic separation difficult.[8][9]

Section 2: Troubleshooting Chromatographic Separations

Chromatography is the most common purification technique, and it is often where researchers face the most significant challenges.

Q1: My fluorinated heterocycle shows severe peak tailing on a standard silica gel column. What's happening and how can I fix it?

A1: Peak tailing for fluorinated heterocycles on silica gel is a common problem, often stemming from strong interactions between the basic nitrogen atoms in the heterocycle and acidic silanol groups on the silica surface.[10][11] The electron-withdrawing nature of fluorine can exacerbate this issue in complex ways.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Introduce a small amount (0.1-1%) of a basic modifier like triethylamine or a solution of ammonia in methanol to your mobile phase.[10] This will neutralize the acidic silanol groups and prevent strong ionic interactions with your compound.

    • Use a Buffered Mobile Phase: For reversed-phase applications, ensure your mobile phase is adequately buffered to maintain a consistent ionization state for your compound and suppress silanol ionization.[11]

  • Stationary Phase Selection:

    • Switch to a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

      • Alumina (Neutral or Basic): A good alternative for basic compounds.

      • Reversed-Phase (C18, C8): For more polar fluorinated heterocycles, reversed-phase chromatography is often more effective.[10]

      • Fluorinated Phases (PFP, FluoroFlash®): These phases are specifically designed for the separation of fluorinated compounds and can offer unique selectivity based on dipole-dipole, π-π, and fluorous interactions.[12][13][14]

Workflow for Addressing Peak Tailing:

Caption: Decision workflow for troubleshooting peak tailing.

Q2: My desired fluorinated product is co-eluting with a non-fluorinated starting material or byproduct. How can I improve separation?

A2: This is a frequent challenge, as the addition of a fluorine atom may not sufficiently alter the polarity for effective separation on standard phases.[8]

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Switch to a Fluorinated Stationary Phase Fluorinated phases, such as pentafluorophenyl (PFP), offer multiple retention mechanisms beyond simple hydrophobicity, including dipole-dipole and π-π interactions, which can differentiate between fluorinated and non-fluorinated analogs.[14]1. Select a PFP or other fluorinated column. 2. Screen mobile phases such as methanol/water and acetonitrile/water. 3. 2,2,2-Trifluoroethanol (TFE) as a mobile phase modifier can also enhance selectivity on these columns.[13][15]
Utilize Fluorous Solid-Phase Extraction (F-SPE) This technique leverages the strong and selective "fluorous-fluorous" interactions.[7] A fluorous tag is often synthetically installed on the molecule of interest.1. Load the crude mixture onto a fluorous silica cartridge. 2. Wash with a fluorophobic solvent (e.g., methanol/water) to elute non-fluorinated impurities. 3. Elute the desired fluorous-tagged compound with a fluorophilic solvent (e.g., perfluorohexane).
Optimize Mobile Phase Selectivity Different organic modifiers in reversed-phase HPLC interact differently with analytes and the stationary phase, altering selectivity.1. If using acetonitrile, try substituting with methanol or tetrahydrofuran (THF) at an equivalent solvent strength. 2. A ternary solvent system (e.g., water/methanol/acetonitrile) can also provide unique selectivity.
Q3: I'm using a palladium catalyst for my fluorination reaction, and I'm struggling to remove the residual metal from my product.

A3: Palladium catalysts are commonly used in modern fluorination reactions, but their removal can be challenging due to coordination with the heterocyclic product.[16][17]

Troubleshooting Protocol for Metal Removal:

  • Metal Scavengers:

    • Thiol-Based Scavengers: Silica-bound mercaptopropyl groups (Si-Thiol) or similar reagents can effectively bind to and remove palladium.

    • Procedure:

      • Dissolve the crude product in a suitable solvent (e.g., dichloromethane, toluene).

      • Add the scavenger resin (typically 5-10 equivalents relative to the residual metal).

      • Stir at room temperature or with gentle heating for several hours.

      • Filter off the resin and concentrate the filtrate.

  • Liquid-Liquid Extraction with a Chelating Agent:

    • A dilute aqueous solution of a chelating agent like thiourea or sodium diethyldithiocarbamate can be used to wash an organic solution of the product.

  • Activated Carbon Treatment:

    • Stirring a solution of the crude product with activated carbon can adsorb the metal catalyst. Be aware that this may also lead to some loss of the desired product.

Decision Tree for Palladium Removal:

G A Start: Residual Palladium Detected B Use Thiol-Based Scavenger Resin A->B High Efficiency & Selectivity C Liquid-Liquid Extraction with Chelating Agent A->C Aqueous Workup Compatible D Activated Carbon Treatment A->D Cost-Effective, Potential Product Loss E End: Product Free of Palladium B->E C->E D->E

Caption: Options for post-reaction palladium catalyst removal.

Section 3: FAQs on Purification and Analysis

Q4: Can I use crystallization to purify my fluorinated heterocycle? What are some common issues?

A4: Yes, crystallization can be a very effective technique. However, the unique properties of fluorinated compounds can present challenges.

  • Solvent Selection: Finding a suitable solvent system can be difficult. The altered polarity of your compound may mean that common crystallization solvents are not effective. A systematic screening of solvents with varying polarities is recommended.[10]

  • Low Recovery: Your compound may have significant solubility even in cold solvents. To address this, use the minimum amount of hot solvent for dissolution and consider reducing the volume of the mother liquor to obtain a second crop of crystals.[10]

  • Formation of Azeotropes: Fluorinated compounds can form azeotropes with common solvents, which are mixtures that boil at a constant temperature, making solvent removal by evaporation difficult.[18][19] If you suspect an azeotrope, try co-evaporation with a different, higher-boiling point solvent or use high-vacuum drying.

Q5: My purification seems successful, but my ¹⁹F NMR spectrum shows multiple peaks when I expect only one. What could be the cause?

A5: While this could indicate impurities, there are other common explanations when dealing with fluorinated heterocycles.

  • Diastereomers or Enantiomers: If your molecule has multiple stereocenters, you may have a mixture of diastereomers. Even for a single enantiomer, if you are using a chiral environment (like a chiral solvent or shift reagent), you may see separate peaks.[1]

  • Rotamers: Restricted rotation around a single bond (e.g., an amide or a bond to a bulky group) can lead to the presence of stable rotational isomers (rotamers) at room temperature, which will appear as distinct signals in the ¹⁹F NMR spectrum.

  • Anomers: For fluorinated sugars or related glycosidic heterocycles, the presence of both alpha and beta anomers is a common reason for multiple ¹⁹F NMR signals.[20]

Analytical Approach:

  • Check ¹H and ¹³C NMR: Correlate the number of species observed in the ¹⁹F NMR with your other NMR data.

  • Variable Temperature (VT) NMR: If you suspect rotamers, acquiring spectra at elevated temperatures may cause the signals to coalesce as the rate of rotation increases.

  • LC-MS Analysis: This can confirm if the multiple signals correspond to a single mass, ruling out impurities with different molecular weights.

Q6: I'm concerned about the stability of my fluorinated heterocycle during purification, especially on silica gel. Is this a valid concern?

A6: Yes, this is a valid concern. The stability of fluorinated heterocycles can be an issue under certain conditions.

  • Hydrolysis: The acidic surface of silica gel can catalyze the hydrolysis of sensitive functional groups on your molecule. Additionally, some fluorinated side chains can be susceptible to hydrolysis.[21][22] If you observe product degradation, using a deactivated (e.g., with triethylamine) or neutral stationary phase like alumina is recommended.

  • Dehydrofluorination: In some cases, particularly with 3-fluoro-3,6-dihydropyridines, elimination of hydrogen fluoride can occur on silica gel, leading to the formation of the corresponding pyridine as a byproduct.[1] If this is a possibility, purification should be attempted using a less acidic medium or a non-chromatographic method.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon. (1969).
  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) . (2024). U.S. Environmental Protection Agency. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • U.S. wastewater treatment fails to address rising organofluorine contamination . (2025). News-Medical.Net. [Link]

  • Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs . (2022). ResearchGate. [Link]

  • Green Remediation Technologies to Remove Synthetic Organofluorine Chemical Compounds from Water . (2026). Uppsala University. [Link]

  • Fluorinated Heterocycles . (2025). ResearchGate. [Link]

  • An Overview of Fluorine NMR . (n.d.). ResearchGate. [Link]

  • Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal . (2014). Angewandte Chemie International Edition. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds . (2017). AZoM. [Link]

  • Elucidating Unknown Organofluorine in Municipal Wastewater: A Mass Balance Approach including Fluorinated Pharmaceuticals . (2026). Environmental Science & Technology. [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns . (n.d.). Journal of Chromatographic Science. [Link]

  • [18F]-Fluoride capture and release: azeotropic drying free nucleophilic aromatic radiofluorination assisted by a phosphonium borane. (2011). Semantic Scholar. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . (2020). LCGC International. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions . (2022). MDPI. [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications . (n.d.). ResearchGate. [Link]

  • 19Flourine NMR . (n.d.). University of Ottawa. [Link]

  • Common Faults and Troubleshooting Methods in HPLC Column . (2025). Hawach Scientific. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs . (2025). Organic & Biomolecular Chemistry. [Link]

  • Physicochemical properties of fluorine-containing saturated (hetero)cycles . (2023). YouTube. [Link]

  • Fluorine NMR . (n.d.). University of Leicester. [Link]

  • Azeotropes – Critical cleaning with “Best Friend” Molecules . (2021). BFK Solutions LLC. [Link]

  • Overview of the conventional route for the purification and drying of aqueous [¹⁸F]fluoride with an anion-exchange cartridge . (n.d.). ResearchGate. [Link]

  • [18F]-Fluoride Capture and Release: azeotropic drying free nucleophilic aromatic radiofluorination assisted by a Phosphonium Borane. (n.d.). ResearchGate. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . (2023). MDPI. [Link]

  • PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics . (2014). Organic Process Research & Development. [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups . (n.d.). National Center for Biotechnology Information. [Link]

  • Fluorine in heterocyclic chemistry . (n.d.). ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting . (n.d.). Agilent. [Link]

  • Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils . (2010). PubMed. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope . (2025). MDPI. [Link]

  • HPLC Troubleshooting Guide . (n.d.). Hichrom. [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey . (2013). National Center for Biotechnology Information. [Link]

  • Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect . (2022). Chemical Science. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry . (2026). Pharmaceutical Technology. [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS . (2025). Ukrainian Chemistry Journal. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . (n.d.). National Center for Biotechnology Information. [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS . (n.d.). Download. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs . (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Process for the preparation of fluorinated heterocyclic compounds. (1999).

Sources

stability of 6-(Difluoromethyl)pyridazin-3-amine under various experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-(Difluoromethyl)pyridazin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth answers to common questions and challenges encountered when working with this fluorinated heterocyclic building block. The guidance herein is synthesized from established principles in organic chemistry, data on analogous structures, and best practices for laboratory operations.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: Based on data from structurally related amino-N-heterocycles, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It should be protected from light and moisture. Many amine-containing compounds are hygroscopic; therefore, storage in a desiccator or a humidity-controlled environment is strongly recommended to prevent water absorption, which can compromise sample integrity.[2][3]

Q2: Is this compound sensitive to air or moisture?

A2: Yes, there is a high probability of sensitivity. The primary amine group makes the compound susceptible to oxidation by atmospheric oxygen, especially over prolonged periods or at elevated temperatures.[4][5] Furthermore, similar to other heterocyclic amines, it is likely hygroscopic.[6][7] Absorbed moisture can lead to the formation of hydrates and may negatively impact reactivity or assay results. When handling, work swiftly, use dry solvents, and consider using a glovebox or glove bag for moisture-sensitive applications.[3][8]

Q3: What are the primary chemical incompatibilities of this compound?

A3: The primary incompatibilities are strong oxidizing agents, strong acids, and strong bases.

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide can oxidize the amine or the electron-rich pyridazine ring, leading to N-oxides or ring-opened products.[9][10]

  • Strong Acids: Protonation of the amino group or the pyridazine ring nitrogens will form salts. While often stable, extreme acidic conditions (pH < 2) at elevated temperatures may promote hydrolysis or other degradation pathways.[9][11]

  • Strong Bases: Strong bases can deprotonate the primary amine. In the context of certain reactions (e.g., Buchwald-Hartwig amination), this is a desired step, but under non-reaction conditions, a highly basic environment could promote side reactions or degradation.[12][13]

Q4: What is the expected thermal stability of this compound?

A4: While specific data for this molecule is not publicly available, fluorinated organic compounds generally exhibit high thermal stability.[13][14][15] However, like many organic amines, it will likely decompose at elevated temperatures. Thermal decomposition may involve complex pathways, including polymerization or fragmentation.[6] As a general precaution, avoid prolonged heating above 80-100°C unless required for a specific reaction, and always run thermal reactions under an inert atmosphere to prevent concurrent oxidation. A preliminary thermal stability test using Thermogravimetric Analysis (TGA) is recommended if the compound will be subjected to high temperatures.[16]

Q5: How does the difluoromethyl (-CHF₂) group influence the compound's stability and properties?

A5: The difluoromethyl group significantly impacts the molecule's electronic properties and, consequently, its stability and reactivity.

  • Electronic Effect: The -CHF₂ group is strongly electron-withdrawing, which decreases the basicity of the nearby pyridazine nitrogen and the exocyclic amine compared to a non-fluorinated analogue. This can enhance the compound's resistance to certain types of oxidative degradation.[15]

  • Metabolic Stability: In a drug development context, fluoroalkyl groups are known to block sites of metabolic oxidation, often increasing the metabolic stability and half-life of a drug candidate.[17]

  • Lipophilicity: The -CHF₂ group increases the molecule's lipophilicity (LogP), which can affect its solubility and interactions with biological targets.[13][15]

Troubleshooting Guides for Synthetic Applications

This section provides structured guidance for overcoming common issues encountered during chemical reactions involving this compound.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Low conversion is a frequent challenge when using N-heterocyclic substrates in cross-coupling reactions.[18] The issue often stems from catalyst inhibition or degradation.

Potential Cause Recommended Action Scientific Rationale
Catalyst Inhibition/Poisoning 1. Screen different phosphine ligands (e.g., bulky, electron-rich ligands like XPhos, RuPhos).[12] 2. Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).The lone pairs on the pyridazine nitrogens and the amino group can coordinate strongly to the palladium center, inhibiting the catalytic cycle. Bulky ligands can disfavor this inhibitory binding and promote the desired reductive elimination step.
Base-Mediated Decomposition 1. Screen a panel of bases, moving from strong (e.g., LHMDS, K₃PO₄) to milder (e.g., Cs₂CO₃, K₂CO₃).[12][19] 2. Ensure the base is fresh and anhydrous.While a base is required for the catalytic cycle (e.g., to activate the boronic acid in a Suzuki coupling), excessively harsh basic conditions can cause hydrolysis of the substrate or glutarimide moiety if present.[12][20]
Oxygen-Mediated Catalyst Deactivation 1. Rigorously degas all solvents and the reaction mixture (e.g., 3x freeze-pump-thaw cycles or sparging with argon for 20-30 min).[18] 2. Use a pre-formed Pd(0) catalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) precatalyst to avoid side reactions during in-situ reduction.[18][21]Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also oxidize phosphine ligands. This leads to catalyst death and can promote side reactions like the homocoupling of boronic acids.[21]
Poor Substrate Solubility 1. Switch to a solvent with higher solubilizing power for heterocyclic compounds, such as dioxane, DMF, or toluene.[20] 2. Ensure vigorous stirring, especially in biphasic systems.Poor solubility of the starting material can lead to slow reaction rates and incomplete conversion. The reaction can only occur in the solution phase.
Troubleshooting Workflow for Cross-Coupling Reactions

The following diagram outlines a logical decision-making process for troubleshooting a problematic cross-coupling reaction.

G Start Low Yield in Cross-Coupling Check_Purity Verify Starting Material Purity & Integrity (LC-MS, NMR) Start->Check_Purity Analyze Analyze Crude Reaction by LC-MS (Check for SM, Product, Byproducts) Check_Purity->Analyze Purity Confirmed Degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) Change_Ligand Screen Bulky/Electron-Rich Ligands (e.g., Buchwald Ligands) Degas->Change_Ligand No Improvement Change_Base Screen Different Bases (e.g., K3PO4, Cs2CO3, LHMDS) Change_Ligand->Change_Base Change_Solvent Change Solvent (e.g., Dioxane, Toluene, DMF) Change_Base->Change_Solvent Solvent_Branch Change_Solvent->Solvent_Branch Change_Catalyst Try Pd(0) Precatalyst (e.g., Pd2(dba)3) Analyze->Degas Starting Material (SM) Remains Byproducts Byproducts Analyze->Byproducts Byproducts Observed Solvent_Branch->Change_Catalyst Deborylation Consider MIDA Boronate or Anhydrous Conditions Byproducts->Deborylation Deborylation? Homocoupling Improve Degassing or Use Pd(0) Source Byproducts->Homocoupling Homocoupling?

Caption: A decision tree for troubleshooting low yields in palladium-catalyzed cross-coupling reactions.

Issue 2: Compound Degradation During Aqueous Workup or Purification

Observing new impurities or loss of material after extraction or chromatography can indicate instability under the conditions used.

Potential Cause Recommended Action Scientific Rationale
Acid-Mediated Degradation 1. Neutralize acidic workup solutions promptly with a mild base (e.g., NaHCO₃ solution). 2. Avoid using strong acids (e.g., concentrated HCl) unless necessary. Use 1N HCl and keep the solution cold.While aminopyridines are often stable to mild acid, prolonged exposure to strong acids, especially with heating, can lead to hydrolysis or other degradation pathways.[11][22]
Silica Gel-Induced Degradation 1. Deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (e.g., 0.5-1% Et₃N in the eluent). 2. Consider alternative purification methods like reverse-phase chromatography or crystallization.Standard silica gel is acidic and can cause degradation of acid-sensitive compounds, particularly basic amines, on the column. Neutralizing the silica can prevent on-column decomposition.
Oxidative Degradation 1. Keep solutions blanketed under an inert gas where possible. 2. Add an antioxidant like sodium thiosulfate to the aqueous layer during workup if oxidation is suspected.Exposure to air during lengthy workup or purification procedures can lead to the formation of oxidative byproducts, especially if trace metals are present to catalyze the process.[23][24]
Potential Degradation Pathways

This diagram illustrates hypothetical degradation pathways based on the known reactivity of N-heterocyclic amines.

Caption: Potential degradation pathways for this compound under stress conditions.

Experimental Protocol: Assessing Solution Stability

To ensure the compound is stable under your specific experimental conditions, a proactive stability study is recommended. This protocol provides a self-validating system to assess stability in a chosen solvent.

Objective:

To quantify the stability of this compound in a selected solvent at a specific temperature over 24 hours.

Materials:
  • This compound

  • Anhydrous solvent of choice (e.g., Dioxane, DMF, Toluene)

  • Internal standard (IS), stable under reaction conditions (e.g., dodecane, biphenyl)

  • HPLC or LC-MS system

  • Autosampler vials

  • Reaction vessel (e.g., sealed vial or round-bottom flask) with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:
  • Prepare Stock Solutions:

    • Accurately prepare a ~1 mg/mL stock solution of this compound in the chosen solvent.

    • Accurately prepare a ~1 mg/mL stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • To the reaction vessel, add a known volume of the solvent.

    • Add a precise amount of the this compound stock solution to achieve the desired final concentration (e.g., 0.1 M).

    • Add a precise amount of the internal standard stock solution.

    • Seal the vessel and place it in a heating block or oil bath set to the desired experimental temperature (e.g., 80°C). Begin stirring.

  • Time-Point Sampling:

    • T=0: Immediately after reaching temperature, withdraw a small aliquot (~50 µL), quench it by diluting into a pre-filled autosampler vial containing a known volume of a suitable solvent (e.g., acetonitrile) at room temperature.

    • Subsequent Time Points: Repeat the sampling and quenching procedure at regular intervals (e.g., T=1h, 4h, 8h, 24h).

  • Analysis:

    • Analyze all quenched samples by HPLC or LC-MS.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each time point.

    • Normalize the results to the T=0 sample to determine the percentage of the compound remaining over time.

Data Interpretation:

A loss of >5-10% of the starting material over the course of the experiment suggests potential instability under the tested conditions.[25] If significant degradation is observed, consider lowering the reaction temperature, changing the solvent, or rigorously excluding air and moisture.

Summary of Recommended Handling and Compatibility

Parameter Recommendation Rationale
Storage Temperature 2-8°C[1]Minimizes thermal degradation and slows down potential side reactions over long-term storage.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidative degradation of the amine and electron-rich pyridazine ring.[4][5]
Light Amber Vial / Protect from LightPrevents potential photolytic degradation, a common pathway for N-heterocycles.[25][26]
Moisture Store in a desiccator; handle under dry conditions.Compound is likely hygroscopic; moisture can affect reaction stoichiometry and sample purity.[7]
pH (in solution) Avoid extremes (pH < 2 or pH > 12)Strong acidic or basic conditions can catalyze hydrolysis or other decomposition pathways.[9][13]
Compatible Solvents Dioxane, THF, Toluene, DMF, MeCNCommon non-protic solvents used in synthetic chemistry. Always use anhydrous grades.
Incompatible Reagents Strong Oxidizing Agents, Strong Acids, Strong BasesThese can cause rapid and uncontrolled decomposition of the molecule.[9][26]

References

  • Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed Central, U.S. National Institutes of Health. [Link]

  • Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Royal Society of Chemistry. [Link]

  • Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes. ResearchGate. [Link]

  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. [Link]

  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Royal Society of Chemistry. [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Farmacia Hospitalaria, Spanish Society of Hospital Pharmacy. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes. Canadian Journal of Chemistry. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed, U.S. National Institutes of Health. [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. ResearchGate. [Link]

  • (PDF) Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. CuriRx. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PubMed Central, U.S. National Institutes of Health. [Link]

  • chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO. DGRA. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Pyridazine, 3,6-difluoro- Properties. U.S. Environmental Protection Agency. [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed, U.S. National Institutes of Health. [Link]

  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. ACS Publications. [Link]

  • How do you handle hygroscopic salts? HepatoChem. [Link]

  • Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. ChemRxiv. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Technical Support Center: Pyridazine-Based Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Paradox

Welcome to the Pyridazine Optimization Support Center. You are likely here because you have identified a potent hit using a pyridazine (or fused equivalent like imidazo[1,2-b]pyridazine) scaffold, but are now facing the "nitrogen trap."

While pyridazine is a privileged scaffold—offering excellent H-bond acceptor capabilities and rigid vectors for substituent display—it is notorious for specific off-target liabilities. Its electron-deficient nature and nitrogen lone pairs frequently lead to hERG channel blockage , Aldehyde Oxidase (AO) metabolism , and promiscuous kinase binding (e.g., PDE4 cross-reactivity).

This guide provides the causality-driven troubleshooting and protocols required to navigate these specific dead-ends.

Module 1: The "Kinase Trap" & PDE4 Cross-Reactivity

Symptom: Your kinase inhibitor shows high potency (


) but hits off-targets like Phosphodiesterase 4 (PDE4) or unrelated kinases (e.g., p38

, TYK2).

Root Cause: The pyridazine


 motif often mimics the purine ring of ATP, acting as a Type I inhibitor. The nitrogen atoms accept hydrogen bonds from the hinge region (e.g., Val/Leu residues). However, this "generic" ATP-mimicry leads to poor selectivity. Furthermore, the flatness of the aromatic system facilitates intercalation into the PDE4 active site.

Troubleshooting Protocol: Vector Exploration To fix this, you must exploit "Exit Vectors"—positions on the ring that direct substituents away from the hinge and toward the solvent front or hydrophobic back-pocket, where sequence homology diverges.

Optimization Workflow (DOT Visualization)

OptimizationCycle Hit Pyridazine Hit (Low Selectivity) Vector Vector Analysis (C3 vs C6) Hit->Vector Identify Hinge Interaction Design Design Strategy: Add sp3 Bulk / Polar Groups Vector->Design Target Solvent Front Make Synthesis (Suzuki/Negishi) Design->Make Test Selectivity Panel (Kinase + PDE4) Make->Test Decision Selectivity Index > 50x? Test->Decision Decision->Hit No (Iterate) Lead Candidate Lead Candidate Decision->Lead Candidate Yes

Figure 1: Iterative design cycle for improving selectivity. Note the critical decision point regarding Selectivity Index (SI).

Experimental Protocol: Selectivity Profiling

Do not rely on single-point assays. Use this kinetic profiling method.

  • Preparation: Prepare compound stocks at 10 mM in 100% DMSO.

  • Primary Screen: Test at

    
     and 
    
    
    
    against the primary target and PDE4B (common off-target).
  • Kd Determination: For hits with >50% inhibition, determine

    
     using competition binding (e.g., LanthaScreen™ or DiscoverX KINOMEscan).
    
  • Data Analysis: Calculate the Selectivity Score (S-score).

  • Acceptance Criteria: A clinical candidate should ideally have an

    
     at 
    
    
    
    .

Module 2: Mitigating hERG Liability (Cardiotoxicity)

Symptom: Your lead compound shows hERG inhibition (


), posing a risk of QT prolongation and clinical failure.

Root Cause: Pyridazine derivatives often possess a "pharmacophore" for hERG blockage: a basic amine (protonated at physiological pH) linked to an aromatic ring (the pyridazine) via a flexible linker. The pyridazine ring can engage in


-stacking with Phe656 in the hERG pore, while the basic amine interacts with Tyr652 or Ser624.

Strategic Solutions:

  • Reduce Lipophilicity (LogP): hERG binding correlates strongly with lipophilicity. Target cLogP < 3.

  • Zwitterion Strategy: Introduce a carboxylic acid to neutralize the charge (though this may impact permeability).

  • pKa Modulation: Lower the pKa of the basic amine below 7.0 using electron-withdrawing groups (e.g., fluorine) or by incorporating the nitrogen into a fused system.

Comparative Data: Structural Modifications vs. hERG Activity

Modification StrategyChemical ChangeEffect on hERG (

)
Potential Trade-off
Baseline 3-amino-6-phenylpyridazine

High Potency
Lipophilicity Reduction Replace Phenyl with Pyridine

Reduced Metabolic Stability
pKa Reduction Add

-fluorine to amine

Synthetic Complexity
Rigidification Fuse amine into ring system

Altered Vector
Oxygenation Add Morpholine at C6

Improved Solubility
Experimental Protocol: Automated Patch Clamp (hERG)

This is the self-validating standard for safety.

  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: 2 mM

      
      , 4 mM 
      
      
      
      , 145 mM
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
    • Intracellular: 5.4 mM

      
      , 120 mM 
      
      
      
      , 1.8 mM
      
      
      , 10 mM HEPES, 5 mM EGTA (pH 7.2).
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates channels).

    • Repolarize to -50 mV for 500 ms (measures tail current).

  • Dosing: Apply vehicle (0.1% DMSO) for 3 min to establish baseline, then apply compound (cumulative concentrations: 0.1, 1, 10, 30

    
    ).
    
  • Validation: Positive control (E-4031,

    
    ) must be run in parallel.
    

Module 3: Metabolic Stability (Aldehyde Oxidase & CYPs)

Symptom: High clearance in human liver microsomes (HLM) or cytosol, but low clearance in hepatocytes. Note: This discrepancy often points to non-CYP metabolism.

Root Cause:

  • Aldehyde Oxidase (AO): The electron-deficient pyridazine ring (especially C6 position) is highly susceptible to nucleophilic attack by AO, converting it to a pyridazinone. This is species-specific (high in humans/monkeys, low in dogs/rats), leading to poor IVIVC (In Vitro-In Vivo Correlation).

  • CYP Inhibition: The pyridazine nitrogens can coordinate with the Heme iron of CYP450 enzymes (Type II binding), causing drug-drug interactions (DDI).

AO/CYP Mitigation Workflow (DOT Visualization)

MetabolicStability Issue High Clearance / DDI CheckAO Check AO Susceptibility (Cytosol Assay) Issue->CheckAO CheckCYP Check CYP Inhibition (Heme Coordination) Issue->CheckCYP Sol_AO AO Solution: Block C6 (Methyl/CF3) or Add Amino Group CheckAO->Sol_AO Positive Sol_CYP CYP Solution: Steric Shielding of N or Reduce Basicity CheckCYP->Sol_CYP Positive Result Stable Candidate Sol_AO->Result Sol_CYP->Result

Figure 2: Decision tree for distinguishing and solving AO vs. CYP liabilities.

Troubleshooting Guide: Blocking the "Soft Spot"

To prevent AO metabolism, you must block the carbon adjacent to the nitrogen (C3 or C6).

  • Tactic: Introduce a small alkyl group (Methyl,

    
    ) or an amino group at the C6 position. This sterically hinders the AO enzyme approach and electronically deactivates the ring toward nucleophilic attack.
    

Frequently Asked Questions (FAQs)

Q: My pyridazine compound precipitates in the assay buffer. How do I improve solubility? A: Pyridazines are flat and prone to


-stacking (aggregation).
  • Fix: Disrupt planarity. Introduce

    
     centers (e.g., replace a phenyl ring with a saturated heterocycle like morpholine or piperazine).
    
  • Check: Verify if your compound is a PAINS (Pan-Assay Interference Compound) aggregator using dynamic light scattering (DLS).

Q: I see a shift in potency between Human and Rat microsomes. Why? A: This is the hallmark of Aldehyde Oxidase (AO) metabolism. Rats have low AO activity compared to humans.

  • Action: Test stability in Human Cytosol (where AO resides), not just Microsomes (where CYPs reside). If stable in microsomes but unstable in cytosol, AO is your culprit.

Q: Can I use pyridazine N-oxides to reduce hERG? A: Yes. Converting the pyridazine to an N-oxide reduces the basicity and lipophilicity, often significantly lowering hERG affinity (see Reference 3). However, ensure this does not compromise potency against your primary kinase target.

References

  • Wermuth, C. G. (2017). The Practice of Medicinal Chemistry. Academic Press. (Foundational text on bioisosteres and pyridazine scaffold properties).
  • Carvalho, J. F. S., et al. (2013).[1] "Strategies to reduce hERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide." Journal of Medicinal Chemistry, 56(7), 2828-2840.[1] Link

  • Meanwell, N. A. (2023).[2] "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921.[2] Link

  • Moslin, R., et al. (2017). "Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling." MedChemComm, 8, 700-712.[3] Link

  • Price, D. A., et al. (2009). "Physicochemical properties and hERG inhibition." Bioorganic & Medicinal Chemistry Letters, 19(23), 6505-6508.

Sources

Technical Support Center: Permeability Optimization for 6-(Difluoromethyl)pyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Enhancing Cell Permeability & Bioavailability Reference ID: PYR-CF2H-PERM-001

Executive Summary: The Permeability Paradox

Welcome to the technical support interface. You are likely facing a specific medicinal chemistry challenge: your 6-(difluoromethyl)pyridazin-3-amine scaffold exhibits excellent potency (likely against kinases or GPCRs) but suffers from poor passive permeability (


 cm/s).

The Core Issue: While the difluoromethyl (


)  group is often cited as a "lipophilic bioisostere" of hydroxyl or methyl groups, it behaves uniquely as a lipophilic hydrogen bond donor (HBD) .[1][2] Unlike the inert trifluoromethyl (

), the

proton is acidic (H-bond acidity

), comparable to thiophenol or aniline.

When combined with the polar 3-aminopyridazine core (high dipole moment), the


 group can interact with bulk solvent water, increasing the desolvation energy penalty required to cross the lipid bilayer.

This guide provides a troubleshooting workflow to diagnose and resolve these permeability bottlenecks.

Part 1: Diagnostic Decision Tree (Workflow)

Before altering your synthesis, determine if the issue is intrinsic polarity or active efflux .

PermeabilityWorkflow Start START: Low Cell Permeability (Caco-2 / MDCK) CheckPAMPA Step 1: Run PAMPA Assay (Passive Diffusion Only) Start->CheckPAMPA PAMPA_High PAMPA Result: High Permeability CheckPAMPA->PAMPA_High PAMPA_Low PAMPA Result: Low Permeability CheckPAMPA->PAMPA_Low CheckEfflux Step 2: Check Caco-2 Efflux Ratio (ER) PAMPA_High->CheckEfflux Diagnosis_Polarity DIAGNOSIS: High Polarity / Desolvation Penalty (Intrinsic Issue) PAMPA_Low->Diagnosis_Polarity Efflux_High ER > 2.0 (B->A >> A->B) CheckEfflux->Efflux_High High Efflux Efflux_Low ER < 2.0 (Low Recovery?) CheckEfflux->Efflux_Low No Efflux Diagnosis_Pgp DIAGNOSIS: P-gp/BCRP Substrate (Active Efflux) Efflux_High->Diagnosis_Pgp Action_Pgp ACTION: 1. N-methylation of amine 2. Add steric bulk near N-atoms 3. Cap distal basic centers Diagnosis_Pgp->Action_Pgp Action_Polarity ACTION: 1. Induce Intramolecular H-Bond (IMHB) 2. Bioisostere (CF2H -> CF3 or Cl) 3. Reduce PSA (< 90 Ų) Diagnosis_Polarity->Action_Polarity

Figure 1: Diagnostic workflow to distinguish between transporter-mediated efflux and intrinsic permeability limitations.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "My compound has low PAMPA permeability despite a reasonable LogP (2.0 - 3.0)."

Root Cause: High Hydrogen Bond Donor (HBD) Count & Desolvation Energy. The 3-aminopyridazine system presents a "naked" amine and ring nitrogens. The


 group adds a weak, but relevant, HBD. The energy required to strip water molecules from these polar centers exceeds the energy gained by lipophilic interactions.

Technical Solutions:

  • The "Pseudo-Ring" Strategy (Intramolecular Hydrogen Bonding - IMHB):

    • Concept: Design a substituent at the position ortho to the amine or the pyridazine ring nitrogen that accepts a hydrogen bond. This "locks" the proton, hiding it from the solvent.

    • Implementation: Introduce a fluorine atom, methoxy group, or nitrile on the adjacent ring system (if attached) to form a 5- or 6-membered IMHB ring with the amine proton.

    • Evidence: IMHB can increase permeability by 10-fold by reducing the effective Polar Surface Area (PSA).

  • Modulating the

    
     Group: 
    
    • Question: Is the

      
       essential for binding (H-bond donor)?
      
    • Test: Synthesize the

      
        (no HBD) and Methyl  (no HBD/HBA) analogs.
      
    • Result Interpretation: If the

      
       analog is permeable but inactive, the 
      
      
      
      proton is crucial for the target. If both are inactive, the group is likely a steric filler.
SubstituentH-Bond Donor (Acidity

)
Lipophilicity (

)
Permeability Impact

0.000.56Neutral

0.000.88High (Lipophilic)

0.15 (Weak Acid)0.60Mixed (Lipophilic but HBD)

0.35-1.03Low (Polar)
Issue 2: "High Efflux Ratio in Caco-2 (B A >> A B)."

Root Cause: P-glycoprotein (P-gp) Recognition. Primary and secondary aminopyridazines are frequent substrates for P-gp, especially if the amine is basic (


).

Technical Solutions:

  • Reduce Basicity (

    
     Modulation): 
    
    • The

      
       group at the 6-position is electron-withdrawing, which naturally lowers the 
      
      
      
      of the 3-amine compared to a methyl group.
    • Target: Aim for a

      
       for the relevant amine. If the amine is protonated at physiological pH (7.4), it interacts strongly with the negatively charged headgroups of the membrane and P-gp binding sites.
      
    • Modification: Add an electron-withdrawing group (EWG) like F or CN to the ring or the amine substituent.

  • N-Masking (Prodrugs):

    • If the amine is critical for potency, consider a carbamate or acetamide prodrug. This removes the HBD character and P-gp recognition during transport, cleaved by esterases intracellularly or in plasma.

Issue 3: "The compound precipitates in the PAMPA donor well."

Root Cause: "Brick Dust" In-solubility. The planar pyridazine ring facilitates strong


 stacking, leading to high crystal lattice energy and low aqueous solubility.

Technical Solutions:

  • Disrupt Planarity: Introduce an

    
     center (e.g., a methyl group on the ring or linker) to disrupt crystal packing ("The Magic Methyl" effect).
    
  • Formulation: Ensure your PAMPA assay uses a co-solvent (e.g., 5% DMSO) and that the pH matches the ionization state where the compound is neutral (for intrinsic permeability) or physiological (for realistic simulation).

Part 3: Validated Experimental Protocols

Protocol A: Optimized PAMPA for Aminopyridazines

Standard PAMPA may fail for basic amines due to membrane retention. Use this modified Double-Sink™ protocol.

Reagents:

  • Membrane Lipid: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane (mimics fluid nature of cell membrane better than hexadecane).

  • Acceptor Sink: pH 7.4 buffer containing chemical scavenger (surfactant) to simulate blood flow and prevent back-diffusion.

Step-by-Step Workflow:

  • Preparation: Dilute 10 mM DMSO stock of the this compound derivative to 10 µM in Donor Buffer (pH 7.4).

  • Membrane Coating: Carefully pipette 4 µL of the 2% DOPC/dodecane solution onto the PVDF filter of the donor plate. Critical: Do not touch the membrane with the tip.

  • Assembly:

    • Fill Acceptor plate (bottom) with 200 µL Acceptor Sink Buffer.

    • Fill Donor plate (top, coated) with 150 µL of compound solution.

    • Couple the plates ("Sandwich").

  • Incubation: Incubate for 4 hours at 25°C in a humidity chamber (prevents evaporation).

  • Quantification:

    • Separate plates.[3]

    • Analyze Donor (

      
      ) and Acceptor (
      
      
      
      ) concentrations via LC-MS/MS.
    • Validation: Run Lucifer Yellow (Low Permeability Control) and Propranolol (High Permeability Control).

Calculation:



Protocol B: LogD (Lipophilicity) Shake-Flask Verification

Don't rely on calculated cLogP for fluorinated motifs.

  • Phase System: Octanol-saturated water (pH 7.4) and water-saturated octanol.

  • Equilibration: Dissolve compound in octanol phase. Add equal volume of buffer.

  • Agitation: Shake for 1 hour; centrifuge to separate phases.

  • Analysis: Measure concentration in both phases by HPLC-UV.

  • Target: For optimal permeability/solubility balance, aim for LogD 1.5 – 3.5 .

References

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017).[4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Wermuth, C. G. (2008). Strategies in the Search for New Lead Compounds or Original Working Hypotheses. The Practice of Medicinal Chemistry, 3rd Edition. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on PAMPA and Permeability). Link

  • Pinto, M., et al. (2021). Pyridazine-based Scaffolds in Medicinal Chemistry: Permeability and Pharmacokinetics. European Journal of Medicinal Chemistry, 209, 112946. Link

Sources

Validation & Comparative

comparative analysis of 6-(Difluoromethyl)pyridazin-3-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Kinase Therapeutics

In the optimization of kinase inhibitors, the 6-(Difluoromethyl)pyridazin-3-amine moiety represents a critical "privileged fragment." It serves as a strategic bioisostere, bridging the gap between the metabolic instability of methyl groups and the high lipophilicity of trifluoromethyl groups.

This guide analyzes the physicochemical and pharmacological advantages of this specific fragment compared to its analogs.[1] By leveraging the unique "lipophilic hydrogen bond donor" capacity of the difluoromethyl (CHF₂) group, researchers can modulate potency, solubility, and metabolic stability simultaneously—a triad often difficult to balance in Type I and Type II kinase inhibitors.

Structural & Physicochemical Comparative Analysis

The selection of the substituent at the 6-position of the pyridazine ring dictates the inhibitor's interaction with the kinase hinge region and its ADME profile. The following analysis compares the Difluoromethyl (CHF₂) variant against the standard Methyl (CH₃) and Trifluoromethyl (CF₃) analogs.

Table 1: Physicochemical Profile & Bioisosteric Utility
Feature6-Methyl (-CH₃)6-Trifluoromethyl (-CF₃)6-Difluoromethyl (-CHF₂)
Electronic Effect Electron Donating (+I)Strong Electron Withdrawing (-I)Moderate Electron Withdrawing (-I)
H-Bond Capability NoneAcceptor (Weak)Donor (Weak) & Acceptor
Lipophilicity (

LogP)
BaselineHigh (+1.2 vs Me)Moderate (+0.6 vs Me)
Metabolic Stability Low (Benzylic Oxidation Risk)High (Blocked)High (Blocked)
pKa Influence Increases BasicityDecreases Basicity (significantly)Modulates Basicity (tuned)
Kinase Application Early Lead GenerationPotency OptimizationLead Optimization (ADME/Potency balance)
Deep Dive: The "Lipophilic Hydrogen Bond Donor" Advantage

The defining superiority of This compound lies in the unique properties of the C–H bond in the CHF₂ group.

  • Metabolic Blocking: Unlike the Methyl group, which is prone to rapid CYP450-mediated oxidation (benzylic hydroxylation), the Difluoromethyl group is metabolically robust, extending the half-life (

    
    ) of the inhibitor.
    
  • H-Bond Donation: Unlike the Trifluoromethyl group (which only acts as a hydrophobic bulk), the CHF₂ proton is sufficiently acidic (due to the two fluorine atoms) to act as a weak hydrogen bond donor. This allows it to interact with backbone carbonyl oxygens in the kinase binding pocket (e.g., the gatekeeper residue or hinge region), potentially improving

    
     values by 2–5 fold.
    

Strategic Decision Framework (Visualized)

The following diagram illustrates the medicinal chemistry logic for selecting the this compound fragment during a Structure-Activity Relationship (SAR) campaign.

SAR_Logic Start Hit Compound (Contains 6-Methyl-pyridazine) Issue1 Issue: Rapid Metabolism (High Clearance) Start->Issue1 Issue2 Issue: Low Potency (Weak Binding) Start->Issue2 Decision Select Bioisostere Issue1->Decision Issue2->Decision Try_CF3 Try -CF3 Analog (6-Trifluoromethyl) Decision->Try_CF3 Maximize Lipophilicity Try_CHF2 Try -CHF2 Analog (6-Difluoromethyl) Decision->Try_CHF2 Balance ADME/Potency Result_CF3 Result: Improved Stability BUT Poor Solubility (High LogD) Try_CF3->Result_CF3 Result_CF3->Try_CHF2 Rescue Solubility Result_CHF2 Result: Improved Stability + H-Bond Donor (Potency) + Balanced Solubility Try_CHF2->Result_CHF2

Caption: SAR decision tree demonstrating the strategic selection of the difluoromethyl moiety to resolve metabolic and solubility bottlenecks.

Experimental Validation Protocols

To objectively compare the performance of this compound derived inhibitors, the following self-validating workflows are recommended.

Protocol A: Synthesis via Buchwald-Hartwig Coupling

Context: Coupling the fragment to a kinase core scaffold (e.g., a chloropyrimidine).

  • Reagents:

    • Substrate: this compound (1.0 eq).

    • Electrophile: 2,4-Dichloropyrimidine derivative (1.0 eq).

    • Catalyst:

      
       (0.05 eq) / Xantphos (0.1 eq).
      
    • Base:

      
       (2.0 eq).
      
    • Solvent: Anhydrous 1,4-Dioxane.

  • Procedure:

    • Purge reaction vessel with

      
       for 15 mins.
      
    • Add reagents and heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS. The difluoromethyl group is distinct; look for the characteristic splitting pattern in

      
       NMR (doublet around -110 to -130 ppm).
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Comparative Kinase Inhibition Assay (TR-FRET)

Context: Measuring IC50 against a target kinase (e.g., SHP2 or CDK2).

  • Assay Buffer Preparation:

    • 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
      
    • Note: Brij-35 is critical to prevent aggregation of lipophilic inhibitors.

  • Compound Handling:

    • Prepare 10 mM stocks of -CH₃, -CF₃, and -CHF₂ analogs in 100% DMSO.

    • Perform 1:3 serial dilutions (10 points).

  • Reaction Assembly:

    • Incubate Kinase (5 nM) + Compound (variable) for 60 mins (Pre-incubation is vital for Type II inhibitors).

    • Add ATP (

      
       concentration) + Peptide Substrate (biotinylated).
      
    • Incubate for 60 mins at RT.

  • Detection:

    • Add Stop Solution + Detection Reagents (Eu-labeled anti-phospho antibody + APC-SA).

    • Read TR-FRET signal (Ex 337 nm / Em 620 & 665 nm).

  • Data Analysis:

    • Fit data to a 4-parameter logistic equation.

    • Validation Criterion: Z' factor must be > 0.5.

Experimental Workflow Diagram

This diagram outlines the cycle of synthesis and testing required to validate the bioisosteric replacement.

Workflow cluster_0 Synthesis Phase cluster_1 Testing Phase Step1 Coupling Reaction (Buchwald-Hartwig) Step2 Purification (Flash/Prep-HPLC) Step1->Step2 Step3 QC: 1H/19F NMR & LC-MS Step2->Step3 Step4 Biochemical Assay (IC50 Determination) Step3->Step4 Pass QC Step5 Metabolic Stability (Microsomal Clearance) Step4->Step5 Potency < 100nM Step5->Step1 Iterate Design

Caption: Integrated workflow for synthesizing and profiling difluoromethyl-containing kinase inhibitors.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Pestel, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[2] RSC Advances, 10, 31234. Link

Sources

Technical Guide: Determination of IC50 for 6-(Difluoromethyl)pyridazin-3-amine in Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-(Difluoromethyl)pyridazin-3-amine represents a specialized subclass of the pyridazine scaffold, a "privileged structure" in medicinal chemistry known for its ability to engage in hydrogen bonding and pi-stacking interactions with biological targets such as kinases (e.g., CDK2, VEGFR-2) and GABA receptors.

The incorporation of the difluoromethyl (-CHF₂) group at the C6 position is a critical bioisosteric modification. Unlike the trifluoromethyl (-CF₃) group, the -CHF₂ moiety acts as a lipophilic hydrogen bond donor, potentially enhancing binding affinity and metabolic stability compared to its non-fluorinated methyl analogs.

This guide provides a rigorous, self-validating protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. It prioritizes ATP-based luminescent assays over traditional colorimetric methods (MTT/MTS) to minimize chemical interference often seen with nitrogen-rich heterocycles.

Comparative Profile: Test Article vs. Alternatives
FeatureThis compound 6-(Trifluoromethyl)pyridazin-3-amine Doxorubicin (Positive Control)
Role Test Article (Lead/Probe)Structural Analog / ComparatorAssay Validation Standard
Electronic Effect Lipophilic H-bond Donor (Weak Acid)Strong Electron Withdrawing (No H-bond donor)DNA Intercalator / Topo II Inhibitor
Target Class Kinases (Putative: CDK2, VEGFR), GABA-AKinases, Metabolic EnzymesBroad Spectrum Cytotoxicity
Typical IC50 Range 1 – 50 µM (Context Dependent)5 – 100 µM0.01 – 0.5 µM
Solubility (DMSO) High (>50 mM)High (>50 mM)Moderate

Experimental Design & Causality

Cell Line Selection Strategy

To generate robust data, the IC50 must be determined across a panel representing different genetic backgrounds.

  • MDA-MB-231 (Triple-Negative Breast Cancer): Represents aggressive, drug-resistant phenotypes. High relevance for pyridazine derivatives targeting kinase signaling (e.g., MAPK/PI3K).[1]

  • MCF-7 (ER+ Breast Cancer): Serves as a hormone-dependent comparator.

  • MCF-10A (Non-tumorigenic Epithelial): CRITICAL. Required to calculate the Selectivity Index (SI) .

    • Formula:

      
      . An 
      
      
      
      indicates potential therapeutic window.
Assay Selection: CellTiter-Glo® vs. MTT

We recommend CellTiter-Glo® (Promega) or similar ATP-based luminescent assays.

  • Why? Pyridazine amines can chemically reduce tetrazolium salts (MTT) in the absence of cells, leading to false negatives (artificially high cell viability readings). ATP assays are independent of metabolic redox state and provide higher sensitivity for fragment-sized molecules.

Detailed Protocol: IC50 Determination

Phase 1: Preparation & Seeding (Day 0)

Objective: Establish cells in the linear growth phase.

  • Harvest Cells: Trypsinize adherent cells (MDA-MB-231, MCF-7) when 70-80% confluent.

  • Count & Viability: Use Trypan Blue or AO/PI staining. Viability must be >95%.[2][3]

  • Seeding Density Optimization:

    • MDA-MB-231:[4] 3,000 - 5,000 cells/well.

    • MCF-7: 4,000 - 6,000 cells/well.

    • Volume: 100 µL per well in 96-well opaque-walled plates (white for luminescence).

  • Edge Effect Mitigation: Fill outer wells with PBS (200 µL) to prevent evaporation artifacts. Use only inner 60 wells for data.

  • Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)

Objective: Expose cells to a log-linear range of concentrations.

  • Stock Solution: Dissolve this compound in 100% DMSO to 20 mM.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Serial Dilution (The "10-Point" Curve):

    • Prepare a 1:3 serial dilution series in a separate "Master Block" (V-bottom plate).

    • Top Concentration: 100 µM (or 200 µM if weak potency is expected).

    • Diluent: Complete cell culture medium.

    • Final DMSO: Must be constant (e.g., 0.5%) across all wells, including vehicle control.

  • Treatment:

    • Remove culture media from the assay plate (carefully, or add 2x concentrate).

    • Add 100 µL of compound-containing media.

    • Controls:

      • Vehicle: Media + 0.5% DMSO (0% Inhibition).

      • Positive: Doxorubicin (10 µM) or Staurosporine (100% Kill).

      • Blank: Media only (no cells) for background subtraction.

Phase 3: Readout & Data Acquisition (Day 4)

Objective: Quantify viable cells via ATP content.

  • Duration: Incubate treated plates for 72 hours.

    • Rationale: 72h allows for at least 2-3 doubling times, necessary to distinguish cytostatic vs. cytotoxic effects.

  • Equilibration: Bring plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

  • Lysis: Add 100 µL CellTiter-Glo reagent to each well (1:1 ratio).

  • Mixing: Orbitally shake for 2 mins (200 rpm) to lyse cells.

  • Stabilization: Incubate 10 mins at RT to stabilize the luminescent signal.

  • Measurement: Read Total Luminescence (Integration time: 0.5 - 1.0 sec) on a multi-mode plate reader (e.g., PerkinElmer EnVision or Tecan Spark).

Data Analysis & Visualization

Calculation
  • Background Subtraction: Subtract the average "Blank" RLU (Relative Light Units) from all wells.

  • Normalization:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability.

    • Use Non-linear regression (4-parameter logistic equation) :

      
      
      
    • X: Log of concentration.

    • Y: Response (% Viability).

Workflow Visualization

The following diagram illustrates the critical path for IC50 generation, highlighting the decision nodes for quality control (QC).

IC50_Workflow node_start Start: Cell Seeding node_check QC: Confluency & Viability >95%? node_start->node_check node_treat Compound Treatment (10-pt dilution, const. DMSO) node_check->node_treat Yes node_fail Restart / Optimize Seeding node_check->node_fail No node_incubate Incubation (72h, 37°C) node_treat->node_incubate node_read Readout: ATP Luminescence node_incubate->node_read node_analysis Data Analysis (4PL Regression) node_read->node_analysis

Caption: Operational workflow for IC50 determination using ATP-based luminescence, incorporating a critical viability QC checkpoint.

Mechanistic Context (Putative Pathways)

While the specific target of this compound depends on the full molecular scaffold, pyridazine-3-amines are frequently documented as inhibitors of Cyclin-Dependent Kinases (CDKs) and VEGFR-2 . The diagram below illustrates the downstream effects of inhibiting these targets, leading to the observed reduction in cell viability.

Mechanism_Pathway Compound 6-(Difluoromethyl) pyridazin-3-amine Target_Kinase Target Kinase (e.g., CDK2 / VEGFR2) Compound->Target_Kinase Inhibition (IC50) Signaling Phosphorylation Cascade (Rb, MAPK) Target_Kinase->Signaling Blocks CellCycle Cell Cycle Arrest (G1/S Phase) Signaling->CellCycle Dysregulation Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis Induction

Caption: Putative mechanism of action where pyridazine inhibition of kinase signaling leads to cell cycle arrest and subsequent apoptosis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Media contamination or light leakage.Use white opaque plates; seal plates during incubation.
Flat Dose-Response (No Kill) Compound precipitation or resistance.Check solubility in media (microscopy).[1] Increase top concentration.
"Hook Effect" (Low conc. kills more) Hormesis or experimental error.Repeat assay. Ensure precise pipetting during serial dilution.
Inconsistent Replicates Edge effects or pipetting error.Use "chimney well" design or exclude outer rows. Calibrate pipettes.

References

  • BenchChem Technical Support Team. (2025). The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers. BenchChem. Link

  • El-Mekabaty, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. PMC (PubMed Central). Link

  • Royal Society of Chemistry. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors. RSC Publishing. Link

  • CymitQuimica. (n.d.). Product Data: 5-(Trifluoromethyl)pyridazin-3-amine (CAS 1211591-88-6).[5] CymitQuimica Catalog. Link

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Technical Manuals. Link

Sources

in vitro versus in vivo correlation of 6-(Difluoromethyl)pyridazin-3-amine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 6-(Difluoromethyl)pyridazin-3-amine , focusing on its role as a high-value pharmacophore in medicinal chemistry. It compares the compound's performance against its non-fluorinated and trifluoromethylated analogs, explaining how the specific physicochemical properties of the difluoromethyl group drive superior In Vitro-In Vivo Correlation (IVIVC) .

Executive Summary: The IVIVC Bridge

In modern drug discovery, a common failure mode is the "efficacy disconnect": compounds with high in vitro potency (low IC₅₀) fail to demonstrate in vivo efficacy due to poor pharmacokinetic (PK) properties. This compound represents a privileged scaffold designed to bridge this gap.

Unlike its methyl analog (metabolically labile) or trifluoromethyl analog (excessively lipophilic), the difluoromethyl (CHF₂) variant offers a unique "Goldilocks" profile. It functions as a lipophilic hydrogen bond donor, improving metabolic stability while maintaining favorable physicochemical properties. This guide details how to leverage this scaffold to ensure that in vitro potency translates into robust in vivo efficacy.

Comparative Analysis: The Pharmacophore Landscape

The following table compares this compound with its primary structural alternatives. This comparison highlights why the CHF₂ variant often yields the best IVIVC.

Table 1: Physicochemical & Efficacy Profile Comparison
FeatureMethyl Analog (6-Methylpyridazin-3-amine)Trifluoromethyl Analog (6-CF₃-pyridazin-3-amine)The Hero: this compound
Electronic Character Electron-donating (+I)Strong Electron-withdrawing (-I)Moderate Electron-withdrawing (-I)
H-Bonding Capacity None (Hydrophobic)None (Hydrophobic)Lipophilic H-Bond Donor (C-H···O/N)
Lipophilicity (LogD) Low (Baseline)High (Risk of non-specific binding)Balanced (Optimal permeability)
Metabolic Stability Poor (Rapid oxidation of CH₃ to COOH)Excellent (Blocked metabolism)Excellent (C-F bond resists oxidation)
In Vitro Potency High (Often baseline)Variable (Steric bulk may clash)High (H-bond can improve affinity)
IVIVC Status Poor (High clearance limits exposure)Moderate (Solubility/binding issues)Superior (High exposure + Target affinity)

The Mechanistic Basis of IVIVC

To understand the superior correlation of the difluoromethyl variant, one must analyze the "Metabolic Shunt" that destroys the efficacy of the methyl analog.

Diagram 1: The Metabolic Stability & IVIVC Pathway

The following diagram illustrates how the CHF₂ group prevents the metabolic clearance that typically severs the link between in vitro potency and in vivo efficacy.

IVIVC_Mechanism cluster_0 Compound Structure cluster_1 In Vivo Metabolism (Liver) cluster_2 Efficacy Outcome Methyl Methyl Analog (-CH3) CYP450 CYP450 Oxidation Methyl->CYP450 Rapid Attack Difluoro Difluoromethyl Analog (-CHF2) Difluoro->CYP450 Resists Attack Stable Intact Drug (Systemic Circulation) Difluoro->Stable Metabolic Blockade Metabolite Inactive Carboxylic Acid (-COOH) CYP450->Metabolite Oxidative Dealkylation Fail Low Exposure (AUC) Efficacy Failure Metabolite->Fail Loss of Activity Success High Exposure (AUC) Efficacy Success Stable->Success Sustained Target Engagement

Caption: The difluoromethyl group blocks CYP450-mediated oxidation, preserving systemic exposure (AUC) and ensuring in vitro potency translates to in vivo efficacy.

Experimental Protocols for Validation

To rigorously validate the IVIVC of a this compound derivative, follow this step-by-step workflow.

Phase 1: In Vitro Validation (The "Go/No-Go" Gate)

Objective: Confirm that the CHF₂ group maintains target affinity while improving metabolic stability compared to the methyl control.

  • Microsomal Stability Assay:

    • Reagents: Pooled liver microsomes (human/mouse), NADPH regenerating system.

    • Protocol: Incubate 1 µM test compound at 37°C. Sample at 0, 15, 30, 60 min. Quench with acetonitrile containing internal standard.

    • Analysis: LC-MS/MS to determine intrinsic clearance (

      
      ).
      
    • Success Criteria:

      
       protein (High Stability).
      
  • Target Affinity (SPR/FRET):

    • Protocol: Measure

      
       or 
      
      
      
      against the target protein (e.g., NLRP3, SHP2).
    • Success Criteria: Potency should be equipotent or superior to the methyl analog (due to the CHF₂ hydrogen bond donor effect).

Phase 2: In Vivo Validation (The Correlation Test)

Objective: Demonstrate that the improved stability translates to efficacy.

  • Pharmacokinetic (PK) Profiling:

    • Model: CD-1 Mice (n=3 per timepoint).

    • Dosing: 5 mg/kg IV and 10 mg/kg PO.

    • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Key Metric: Bioavailability (

      
      ) and Half-life (
      
      
      
      ).
  • Efficacy Model (Example: Xenograft or Inflammation Model):

    • Groups: Vehicle, Methyl-Analog (10 mpk), CHF₂-Analog (10 mpk).

    • Readout: Tumor volume or Cytokine levels (IL-1

      
       for NLRP3).
      
    • Correlation Check: Plot In Vitro

      
       vs. In Vivo 
      
      
      
      . The CHF₂ analog should show a linear correlation (Slope
      
      
      1), whereas the methyl analog will be an outlier (High potency, low efficacy).

Workflow Visualization

The following diagram outlines the decision tree for selecting the this compound scaffold during Lead Optimization.

Optimization_Workflow Start Hit Identified: Pyridazin-3-amine Core Decision1 Check Metabolic Stability (Microsomes) Start->Decision1 Unstable High Clearance (Methyl Group Oxidation) Decision1->Unstable Unstable Design_Strategy Strategy: Bioisosteric Replacement Unstable->Design_Strategy Option_A Try -CF3 (Trifluoromethyl) Design_Strategy->Option_A Option_B Try -CHF2 (Difluoromethyl) Design_Strategy->Option_B Eval_A High Lipophilicity Solubility Issues? Option_A->Eval_A Eval_B Balanced LogD H-Bond Donor? Option_B->Eval_B Outcome Select this compound for In Vivo Study Eval_A->Outcome If Soluble Eval_B->Outcome Optimal Profile

Caption: Workflow for selecting the difluoromethyl scaffold to solve metabolic instability issues.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Pahwa, R., et al. (2013). Pyridazine: A Versatile Scaffold in Medicinal Chemistry. Drug Discovery Today. Link

  • World Intellectual Property Organization. (2021). Patent WO2021239885A1: Novel Triazinones as Inhibitors of NLRP3 Inflammasome Pathway. (Demonstrates use of this compound as a key intermediate). Link

The Convergence Protocol: Cross-Validating Experimental Kinetics with Computational Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Crisis of Reproducibility: In drug discovery, a 20-30% discrepancy often exists between biochemical affinity (


) measured in isolation (e.g., SPR/BLI) and functional potency (

) observed in cellular systems. Traditional workflows treat these as separate phases—experimental data is generated, then handed "over the wall" to modelers to fit. This sequential approach masks structural uncertainties and leads to over-fitted models that fail to predict clinical outcomes.

The Solution: This guide defines an Integrated Cross-Validation Framework . Instead of using models merely to fit data, we use them to interrogate experimental design. By coupling Surface Plasmon Resonance (SPR) kinetics with Ordinary Differential Equation (ODE) modeling via Bayesian inference, we create a self-correcting feedback loop. This approach aligns with the FDA’s Model-Informed Drug Development (MIDD) pilot program and ASME V&V 40 standards for model credibility.

Part 1: Comparative Analysis of Validation Frameworks

The industry is shifting from Sequential Validation (fitting a model to a static dataset) to Iterative Cross-Validation (using the model to predict the next experiment).

Table 1: Performance Comparison of Validation Methodologies
FeatureSequential Validation (Traditional)Quantitative Feature Matching (Standard)Bayesian Integrated Cycle (Recommended)
Primary Metric Visual Overlay /

RMSD / Cost Function MinimizationPosterior Probability Distributions
Handling of Noise Ignored or smoothedPenalized (often leads to overfitting)Quantified as "Measurement Error" vs. "Structural Uncertainty"
Experimental Role Static InputBenchmarkActive Design (Model dictates next sampling point)
Failure Mode "The model is wrong.""The parameters need tuning.""The mechanism is incomplete (e.g., missing feedback loop)."
Regulatory Weight Low (Descriptive only)Medium (Predictive within scope)High (FDA Credibility Framework aligned)

Part 2: The Integrated Workflow (Step-by-Step)

This protocol focuses on a specific, high-value problem: Validating Ligand-Receptor Binding Kinetics.

Phase A: High-Fidelity Experimental Data Generation (Wet Lab)

Technique: Surface Plasmon Resonance (SPR) Objective: Generate kinetic priors (


, 

) with quantified experimental error.
  • Step 1: Surface Density Optimization

    • Action: Immobilize ligand at three densities (Low: ~50 RU, Medium: ~200 RU, High: ~1000 RU).

    • Causality: High density maximizes signal but introduces Mass Transport Limitation (MTL) , artificially lowering

      
      . Low density yields pure kinetics but lower signal-to-noise. You need the trend across densities to diagnose MTL.
      
  • Step 2: The "Linked-Reference" Injection

    • Action: Inject analyte over the reference surface in series with the active surface, not just parallel.

    • Trustworthiness:[1] This validates that the analyte concentration entering the active flow cell is exactly what passed the reference, correcting for dispersion in the microfluidics.

  • Step 3: Self-Validation (The T-test of Kinetics)

    • Protocol: Inject the analyte at

      
       for varying contact times (30s, 60s, 120s).
      
    • Check: If the dissociation rate (

      
      ) changes with contact time, your system is not  following 1:1 Langmuir kinetics. This indicates surface heterogeneity or conformational change—a critical flag for the computational model.
      
Phase B: Computational Mechanism Construction (Dry Lab)

Technique: ODE Modeling (Mass Action Kinetics) Objective: Simulate the system and identify parameter sensitivities.

  • Step 1: Structural Definition

    • Define the standard binding equation:

      
      
      
    • Crucial Addition: Explicitly model the Instrument Artifacts . Do not model the biology alone; model the experiment. Add a diffusion term (

      
      ) to account for the SPR stagnant layer:
      
      
      
      
  • Step 2: Identifiability Analysis

    • Before fitting, run a Profile Likelihood scan.

    • Insight: If the likelihood profile is flat, your parameters are structurally unidentifiable (infinite combinations of

      
       yield the same curve). Stop here and redesign the experiment (e.g., change flow rate).
      
Phase C: The Cross-Validation Engine (Bayesian Inference)

Technique: Markov Chain Monte Carlo (MCMC) Objective: Determine if the model can explain the data, or if the biology is more complex.

  • Step 1: Define Priors

    • Do not use uniform priors. Use the mean and standard deviation from Phase A (SPR replicates) as informative priors for

      
       and 
      
      
      
      .
  • Step 2: Posterior Predictive Check (The Core Validation)

    • Run the MCMC sampler to fit the model.

    • The Test: Generate synthetic sensorgrams from the posterior distribution.

    • Decision Logic:

      • Scenario A: The experimental data falls within the 95% Credible Interval of the simulation. -> VALIDATED.

      • Scenario B: The residuals show a systematic pattern (e.g., a "frown" shape). -> INVALID. The model structure is wrong (likely missing a conformational step

        
        ).
        

Part 3: Visualization of Logic and Workflows

Diagram 1: The Iterative Cross-Validation Cycle

This diagram illustrates the "Loop" required by the FDA's credibility guidance. It is not a linear path but a cycle of refinement.

CrossValidationCycle Experiment WET LAB: SPR Kinetic Assay (Generate Data + Error) Calibration Bayesian Calibration (MCMC / Parameter Estimation) Experiment->Calibration Data (Priors) Model DRY LAB: Mechanistic ODE Model (Encode Hypotheses) Model->Calibration Structure Validation Posterior Predictive Check (Do residuals look random?) Calibration->Validation Posterior Dist. Decision Decision Gate Validation->Decision Refinement Model Refinement (Add Conformational Change) Decision->Refinement Fail (Systematic Bias) ExpDesign New Exp. Design (Change Flow Rate/Density) Decision->ExpDesign Fail (High Uncertainty) Final VALIDATED MODEL (Ready for QSP Scale-up) Decision->Final Pass (Residuals ~ N(0,σ)) Refinement->Calibration ExpDesign->Experiment

Caption: The "Credibility Loop." Validation is not a single step but a recursive process of checking residuals against experimental noise.

Diagram 2: Diagnosing Misfit (The Troubleshooting Logic)

When the model fails (as it often does), this logic tree guides the scientist to the root cause.

MisfitLogic Start Model Misfit Detected (High Chi-Square) CheckMTL Check: Flow Rate Dependence? Start->CheckMTL IsMTL Cause: Mass Transport Limit Action: Increase Flow / Lower Density CheckMTL->IsMTL Yes CheckBiphasic Check: Biphasic Dissociation? CheckMTL->CheckBiphasic No IsConfChange Cause: Conformational Change Action: Add State (LR*) to ODE CheckBiphasic->IsConfChange Global Fit Fails IsHeterogeneity Cause: Surface Heterogeneity Action: Re-immobilize Ligand CheckBiphasic->IsHeterogeneity Local Fit Works CheckRmax Check: Rmax > Theoretical? CheckBiphasic->CheckRmax No IsAggregation Cause: Analyte Aggregation Action: Check Solubility / Filter CheckRmax->IsAggregation Yes

Caption: Diagnostic logic for identifying whether the error lies in the wet lab (aggregation, heterogeneity) or the dry lab (missing mechanistic states).

References

  • U.S. Food and Drug Administration (FDA). (2023).[2][3] Assessing the Credibility of Computational Modeling and Simulation in Medical Device Submissions. FDA Guidance Documents.[1][4] [Link]

  • ASME Verification and Validation Standards Committee. (2018). ASME V&V 40-2018: Assessing Credibility of Computational Modeling through Verification and Validation: Application to Medical Devices. American Society of Mechanical Engineers.[5] [Link]]

  • Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition, 12(5), 279-284. (Seminal work on SPR data processing and mass transport). [Link]<279::AID-JMR473>3.0.CO;2-3

  • Hallo, G., et al. (2025).[6] Verification and reproducible curation of the BioModels repository. bioRxiv. (Standards for SBML model verification). [Link]

  • Alden, K., et al. (2017). Building confidence in quantitative systems pharmacology models: An engineer's guide to exploring the rationale in model design and development. CPT: Pharmacometrics & Systems Pharmacology, 6(8), 484-493. [Link]

Sources

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